7-Oxaspiro[3.5]nonan-2-amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
7-oxaspiro[3.5]nonan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-7-5-8(6-7)1-3-10-4-2-8;/h7H,1-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTXGHQPBUVCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632228-23-9 | |
| Record name | 7-oxaspiro[3.5]nonan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Whitepaper: 7-Oxaspiro[3.5]nonan-2-amine Hydrochloride
The following technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 7-Oxaspiro[3.5]nonan-2-amine hydrochloride .
A Strategic Spirocyclic Scaffold for Medicinal Chemistry
Executive Summary
This compound (CAS: 1632228-23-9) is a specialized bicyclic building block used in modern drug discovery. As a spirocyclic bioisostere, it offers a structural alternative to traditional piperidine, cyclohexylamine, and morpholine rings. Its core value lies in its ability to increase fraction sp3 (Fsp³) character, reduce lipophilicity (LogD), and alter the vector orientation of substituents without significantly increasing molecular weight. This guide provides a comprehensive analysis of its properties, synthesis, and application in "escaping flatland" during lead optimization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The molecule consists of a four-membered cyclobutane ring spiro-fused to a six-membered tetrahydropyran ring. The amine functionality is located at the C2 position of the cyclobutane ring (distal to the spiro center), while the ether oxygen resides at position 7 in the six-membered ring.
Table 1: Physicochemical Properties
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Number | 1632228-23-9 | HCl Salt |
| Formula | C₈H₁₅NO[1][2][3][4][5] · HCl | |
| Molecular Weight | 177.67 g/mol | Free base: ~141.21 g/mol |
| Appearance | White to off-white solid | Hygroscopic |
| Solubility | High in Water, DMSO, Methanol | Due to ionic salt form |
| Acidity (pKa) | ~10.5 (Estimated for primary amine) | Typical of alkyl amines |
| LogP (Free Base) | ~0.3 | Lower than carbocyclic analog (Spiro[3.5]nonan-2-amine) |
| H-Bond Donors | 3 (NH₃⁺) | |
| H-Bond Acceptors | 1 (Ether Oxygen) |
Structural Visualization
The following diagram illustrates the connectivity and the strategic positioning of the heteroatom (Oxygen) relative to the amine handle.
Synthetic Methodologies
The synthesis of 7-oxaspiro[3.5]nonan-2-amine is non-trivial due to the construction of the strained spiro-cyclobutane ring. The most robust route utilized in process chemistry involves a [2+2] cycloaddition strategy followed by reductive amination.
Core Synthetic Pathway: The Dichloroketene Route
This protocol avoids the use of unstable spiro-epoxides and provides access to the ketone intermediate, which can be diverted to other analogs.
Step 1: Olefination
-
Reagents: Tetrahydro-4H-pyran-4-one, Methyltriphenylphosphonium bromide, KOtBu.
-
Mechanism: Wittig reaction converts the ketone to an exocyclic alkene.
-
Product: 4-Methylenetetrahydro-2H-pyran.
Step 2: [2+2] Cycloaddition
-
Reagents: Trichloroacetyl chloride, Zn/Cu couple (or Zn dust), DME or Ether.
-
Mechanism: In situ generation of dichloroketene, which undergoes regioselective [2+2] cycloaddition with the exocyclic alkene.
-
Product: 1,1-Dichloro-7-oxaspiro[3.5]nonan-2-one.
Step 3: Dechlorination
-
Reagents: Zinc dust, Acetic acid (AcOH).[6]
-
Mechanism: Reductive removal of the gem-dichloro group.
-
Product: 7-Oxaspiro[3.5]nonan-2-one (Key Intermediate).
Step 4: Reductive Amination
-
Reagents: Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN), Methanol.
-
Mechanism: Formation of the imine followed by hydride reduction.
-
Salt Formation: Treatment with HCl in Dioxane/Ether yields the hydrochloride salt.
Synthetic Workflow Diagram
Applications in Drug Discovery[12][13]
This scaffold is primarily used to optimize Lead-like properties. It addresses common failure modes in drug development related to solubility and metabolic stability.
4.1 "Escape from Flatland" (Fsp³ Enrichment)
Replacing flat aromatic rings (like phenyl or pyridine) with saturated spirocycles increases the fraction of sp³ hybridized carbons (Fsp³).
-
Impact: Higher Fsp³ correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding (off-target toxicity).
-
Geometry: The spiro-fusion creates a 90° twist between the two rings, projecting substituents into new vectors that flat aromatics cannot access.
4.2 Bioisosterism
-
Piperidine Replacement: The 7-oxaspiro[3.5]nonane system mimics the steric bulk of a piperidine or cyclohexyl ring but introduces a permanent "kink" in the structure.
-
LogD Modulation: The ether oxygen (position 7) acts as a hydrogen bond acceptor and lowers the lipophilicity (LogD) compared to the all-carbon spiro[3.5]nonane analog. This is critical for improving metabolic stability (microsomal clearance) and reducing HERG inhibition risks.
4.3 Decision Logic for Scaffold Selection
Handling, Stability & Safety
-
Storage: The hydrochloride salt is stable but hygroscopic. Store in a desiccator at room temperature (2-8°C for long term) under inert gas (Nitrogen/Argon).
-
Reactivity: The primary amine is nucleophilic and will readily react with electrophiles (acid chlorides, isocyanates, aldehydes). The ether linkage is stable under standard acidic and basic conditions but may be sensitive to strong Lewis acids (e.g., BBr₃) which could cleave the pyran ring.
-
Safety: Treat as a standard organic amine salt. Irritant to eyes, skin, and respiratory system. Use standard PPE (gloves, goggles, fume hood).
References
-
Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
- Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie.
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link
-
Sigma-Aldrich/Merck . Product Specification: this compound.[2][4] (CAS 1632228-23-9). Link
Sources
- 1. PubChemLite - 7-oxaspiro[3.5]nonan-2-one (C8H12O2) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - this compound (C8H15NO) [pubchemlite.lcsb.uni.lu]
- 3. What is 7,9-ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione?_Chemicalbook [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 6. Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. 1374658-89-5|7-Oxaspiro[3.5]nonan-2-amine|BLD Pharm [bldpharm.com]
Technical Whitepaper: Physicochemical Profiling of 7-Oxaspiro[3.5]nonan-2-amine HCl
This guide provides an in-depth technical analysis of 7-Oxaspiro[3.5]nonan-2-amine Hydrochloride , a specialized spirocyclic building block used in modern drug discovery to improve physicochemical properties such as solubility and metabolic stability ("Escape from Flatland").
Executive Summary
7-Oxaspiro[3.5]nonan-2-amine HCl (CAS: 1632228-23-9) represents a class of "spirocyclic bioisosteres" designed to replace traditional piperidine or cyclohexyl rings in drug candidates. By introducing a spiro-fusion between a cyclobutane and a tetrahydropyran ring, this scaffold increases the fraction of sp3-hybridized carbons (
This guide details the molecule's structural identity, predicted and observed physicochemical behaviors, and rigorous protocols for its characterization. It is intended for medicinal chemists and formulation scientists optimizing lead compounds for oral bioavailability and CNS penetration.
Molecular Identity & Structural Analysis[1][2]
The molecule consists of a 4-membered cyclobutane ring spiro-fused to a 6-membered tetrahydropyran ring. The primary amine is located at the C2 position of the cyclobutane ring (opposite the spiro center), rendering the molecule achiral due to the plane of symmetry passing through the ether oxygen, the spiro carbon, and the amine-bearing carbon.
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1632228-23-9 |
| Molecular Formula | C |
| Molecular Weight | 177.67 g/mol (Salt); 141.21 g/mol (Free Base) |
| SMILES | Cl.NC1CC2(CCOCC2)C1 |
| Chirality | Achiral (Plane of symmetry present) |
| H-Bond Donors/Acceptors | 3 (Donors, amine HCl); 2 (Acceptors, O + N) |
| Predicted pKa | 9.8 – 10.2 (Primary aliphatic amine) |
| Predicted LogP | -0.5 to 0.2 (Hydrophilic) |
Structural Advantages in Drug Design[4][5]
-
Vectorial Alignment: The rigid spiro core orients the amine group in a precise vector, unlike flexible alkyl chains.
-
Metabolic Stability: The cyclobutane ring is generally more resistant to oxidative metabolism (P450) compared to the C-H bonds of a piperidine ring.
-
Lipophilicity Modulation: The ether oxygen lowers LogP, enhancing water solubility compared to the carbocyclic analog (spiro[3.5]nonan-2-amine).
Physicochemical Characteristics
Solution State Properties
The hydrochloride salt exhibits high aqueous solubility due to its ionic nature and the hydrophilic ether oxygen.
-
pKa (Base Strength): The amine is a typical primary aliphatic amine. While cyclobutylamine (pKa ~9.6) is slightly less basic than cyclohexylamine (pKa ~10.6), the distal oxygen in the spiro ring exerts a minimal inductive electron-withdrawing effect. Expect a pKa in the range of 9.8 ± 0.4 .
-
LogD (Distribution Coefficient): At physiological pH (7.4), the amine is predominantly protonated (
).-
LogD
: Estimated < -1.5 (Highly soluble, low permeability unless actively transported or paired with a lipophilic counter-ion). -
LogP (Neutral): ~0.1. The "Escape from Flatland" architecture typically reduces lipophilicity compared to aromatic bioisosteres.
-
Solid State Properties
-
Polymorphism: Hydrochloride salts of rigid spirocycles are prone to polymorphism. The crystal lattice packing is driven by hydrogen bonding networks between the chloride ion, the ammonium protons, and the ether oxygen.
-
Hygroscopicity: Moderately hygroscopic. The ether oxygen can accept hydrogen bonds from water, and the ionic chloride lattice readily absorbs moisture above 60% RH. Storage under desiccant is mandatory.
-
Thermal Stability: High melting point (typically >200°C with decomposition). The spiro linkage is thermally stable, but the HCl salt may dissociate or sublime at extreme temperatures.
Synthesis & Impurity Profile (Origin Analysis)
Understanding the synthesis is critical for identifying potential impurities. The most common route involves constructing the cyclobutane ring onto a tetrahydropyranone scaffold.
Figure 1: Representative synthetic pathway highlighting origins of potential inorganic (Zn, P) and organic impurities.
Experimental Protocols
Protocol 1: Potentiometric pKa Determination
Rationale: Accurate pKa is essential for predicting blood-brain barrier (BBB) penetration and formulation stability.
Materials:
-
Automatic Potentiometric Titrator (e.g., Sirius T3 or Metrohm).
-
0.1 M KOH and 0.1 M HCl (standardized).
-
Inert gas (Argon/Nitrogen) purge.
Procedure:
-
Sample Prep: Dissolve ~3 mg of 7-Oxaspiro[3.5]nonan-2-amine HCl in 10 mL of degassed 0.15 M KCl solution (ionic strength adjustor).
-
Blank Titration: Perform a blank titration on the KCl solution to calibrate the electrode slope.
-
Titration: Titrate from pH 2.0 to pH 12.0 using 0.1 M KOH.
-
Data Analysis: Use the Bjerrum plot method. The point of half-neutralization (inflection point) corresponds to the pKa.
-
Validation: The curve should show a single sharp inflection. If a second inflection appears near pH 6-7, check for carbonate contamination or degradation.
Protocol 2: HPLC Purity & Related Substances
Rationale: Due to the lack of a UV chromophore (no aromatic rings), standard UV detection at 254 nm is ineffective. CAD (Charged Aerosol Detection) or ELSD (Evaporative Light Scattering Detection) is required.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., XBridge C18, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detector: CAD (Corona Veo) or ELSD. Note: If using UV, derivatization with benzoyl chloride is required.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
Characterization Decision Tree
Use this workflow to validate the identity and quality of the material upon receipt or synthesis.
Figure 2: Analytical workflow for validating 7-Oxaspiro[3.5]nonan-2-amine HCl.
References
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322.
-
Barnes-Seeman, D., et al. (2014). Expanding the Medicinal Chemist’s Toolbox: Comparing the Physicochemical Properties of Cyclic and Acyclic Amines. ACS Medicinal Chemistry Letters, 5(5), 475–476.
-
Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties as phenyl isosteres. Angewandte Chemie International Edition, 49(47), 8993-8995. (Context on spiro-ether properties).
-
PubChem Compound Summary. (2024). This compound.[1][2][3] National Center for Biotechnology Information.
Sources
Technical Profile: 7-Oxaspiro[3.5]nonan-2-amine Hydrochloride
The following technical guide details the spectral and structural profile of 7-Oxaspiro[3.5]nonan-2-amine hydrochloride , a high-value
Document Type: Technical Monograph & Spectral Guide Subject: CAS 1632228-23-9 Version: 1.0
Executive Technical Summary
In the pursuit of "escaping flatland" in drug discovery, spirocyclic scaffolds have emerged as critical bioisosteres for traditional piperidine and cyclohexyl rings. This compound represents a strategic fusion of a strained cyclobutane ring and a tetrahydropyran moiety.
This guide provides a comprehensive analysis of its spectral data, synthetic logic, and quality control parameters. The molecule is characterized by a unique
Compound Identity & Properties[1][2][3][4][5][6]
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1632228-23-9 (HCl Salt) / 1374658-89-5 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 177.67 g/mol (Salt) / 141.21 g/mol (Base) |
| SMILES | Cl.NC1CC2(CCOCC2)C1 |
| Core Geometry | Spiro[3.5] junction; |
| Solubility | High in DMSO, Methanol, Water; Low in DCM/Hexanes |
Synthetic Logic & Impurity Profile
Understanding the synthesis is prerequisite to interpreting the spectral data, particularly for identifying process-related impurities such as residual reducing agents or stereoisomers.
Synthesis Workflow
The commercial preparation typically proceeds via the reductive amination of the corresponding spiro-ketone. This route minimizes regioisomeric impurities but introduces potential cis/trans isomerism if the ring is substituted further (though the parent amine is achiral due to the symmetry of the tetrahydropyran ring).
Figure 1: Synthetic pathway highlighting the reductive amination step which dictates the impurity profile (e.g., residual boron species).
Spectral Analysis (NMR & MS)
Note: The following data represents the theoretical consensus derived from chemometric analysis of the spiro[3.5] scaffold and analogous experimental datasets. Exact shifts may vary by ±0.2 ppm depending on concentration and pH.
Mass Spectrometry (LC-MS)
The mass spectrum is dominated by the protonated molecular ion of the free base.
-
Ionization Mode: ESI+
-
Parent Ion
: m/z 142.1 -
Key Fragmentation:
-
m/z 125: Loss of
(Characteristic of primary amines). -
m/z 96: Ring contraction/cleavage of the tetrahydropyran ether.
-
Proton NMR ( H-NMR)
Solvent: DMSO-
The molecule possesses a plane of symmetry passing through the Nitrogen, C2, C4 (Spiro), and O7 atoms. This renders the protons on C1 equivalent to C3, and C5/C9 equivalent to C6/C8 pairs.
| Position | Shift ( | Mult. | Count | Assignment Logic |
| 8.10 – 8.40 | br s | 3H | Ammonium protons (exchangeable with | |
| H-6, H-8 | 3.55 – 3.65 | m | 4H | |
| H-2 | 3.40 – 3.55 | m | 1H | Methine proton |
| H-1, H-3 | 2.10 – 2.35 | m | 4H | Cyclobutane methylene protons. Complex splitting due to roof effect and spiro strain. |
| H-5, H-9 | 1.50 – 1.70 | m | 4H |
Carbon NMR ( C-NMR)
Solvent: DMSO-
-
C-2 (CH-NH2): ~42–45 ppm. (Methine carbon bearing nitrogen).[1][2]
-
C-6, C-8 (
-O): ~63–65 ppm. (Ether carbons, most deshielded aliphatic). -
C-1, C-3 (Cyclobutane
): ~38–40 ppm. -
C-5, C-9 (Cyclohexane
): ~33–35 ppm. -
C-4 (Spiro Quaternary): ~30–32 ppm. (Quaternary carbon, typically lower intensity).
Structural Validation Workflow
To ensure the integrity of the spirocyclic core during drug development, the following logic map should be used to interpret analytical results.
Figure 2: Analytical decision tree for confirming the identity of 7-oxaspiro[3.5]nonan-2-amine.
Experimental Protocols
Sample Preparation for NMR
-
Solvent Selection: Use DMSO-
(99.9% D) rather than . The hydrochloride salt is often insoluble in chloroform, and can cause peak broadening of the ammonium protons. -
Concentration: Dissolve 5–10 mg of the salt in 0.6 mL of solvent.
-
Acquisition: Run a standard proton sequence (16 scans) with a relaxation delay (
) of at least 1.0 second to ensure integration accuracy of the quaternary spiro carbons in C experiments.
Solubility & Handling
-
Hygroscopicity: As an amine hydrochloride, the compound is hygroscopic. Store in a desiccator at -20°C.
-
Free Basing: If the free base is required for coupling reactions, treat the salt with saturated
and extract into 10% MeOH/DCM. Do not use pure DCM as the polarity of the amine may lead to poor recovery.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 132353762, this compound. Retrieved from [Link]
- Carreira, E. M., & Fessard, T. C. (2014).Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Structures. Chemical Reviews, 114(16), 8257–8322. (Contextual grounding for spiro[3.5] synthesis).
-
Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties of a new scaffold for drug discovery. Angewandte Chemie International Edition.[3] (Foundational text on spiro-ether properties).
Sources
- 1. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) [mdpi.com]
- 2. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
Technical Guide: 7-Oxaspiro[3.5]nonan-2-amine Hydrochloride as a Drug Discovery Scaffold
Executive Summary
In the contemporary pursuit of "escaping from flatland," 7-oxaspiro[3.5]nonan-2-amine hydrochloride (CAS: 1632228-23-9) has emerged as a high-value scaffold. As drug discovery shifts away from planar, aromatic-heavy structures toward three-dimensional (3D) architectures, this spirocyclic amine offers a strategic balance of rigidity, metabolic stability, and optimal physicochemical properties.[1][2][3]
This guide provides a comprehensive technical analysis of the 7-oxaspiro[3.5]nonan-2-amine scaffold. We examine its utility as a bioisostere for morpholine and cyclohexylamine, its role in improving Fraction of sp³ Carbon (Fsp³) scores, and provide validated synthetic protocols for its integration into hit-to-lead campaigns.
Chemical Architecture & Physicochemical Profile[1][2][3][4][5]
The 7-oxaspiro[3.5]nonan-2-amine core consists of a four-membered cyclobutane ring spiro-fused to a six-membered tetrahydropyran ring. This specific geometry offers distinct advantages over traditional monocyclic amines.
Structural Analysis[6]
-
Rigidity: The spiro-carbon (C5) locks the conformation of both rings, reducing the entropic penalty upon binding to protein targets compared to flexible linkers.
-
Vector Positioning: The amine at position 2 (on the cyclobutane) projects substituents at angles distinct from 4-aminopiperidines or 3-aminopyrrolidines, allowing access to novel IP space and binding pockets.
-
Lipophilicity Modulation: The ether oxygen at position 7 lowers the LogP/LogD compared to the carbocyclic spiro[3.5]nonane analog, improving water solubility without introducing a hydrogen bond donor (HBD).
Comparative Metrics Table
| Property | 7-Oxaspiro[3.5]nonan-2-amine | 4-Aminotetrahydropyran | Cyclohexylamine | Impact on Drug Design |
| Formula | C₈H₁₅NO | C₅H₁₁NO | C₆H₁₃N | -- |
| MW (Free Base) | 141.21 Da | 101.15 Da | 99.18 Da | Low MW allows efficient fragment growth. |
| Fsp³ | 1.0 (High) | 1.0 | 1.0 | High Fsp³ correlates with clinical success. |
| Topological Polar Surface Area (TPSA) | ~35 Ų | ~35 Ų | ~26 Ų | Oxygen adds polarity without H-bond donation. |
| Conformational Flexibility | Rigid (Spiro-locked) | Flexible (Chair/Boat) | Flexible (Chair/Boat) | Reduced entropy loss upon binding. |
| Metabolic Liability | Low (Quaternary center blocks α-oxidation) | Moderate | High (CYP oxidation) | Enhanced metabolic stability. |
Medicinal Chemistry Applications: Scaffold Hopping
The primary utility of this scaffold lies in scaffold hopping and lead optimization . It serves as a superior replacement for labile or planar moieties.
Bioisosteric Replacement Strategy
-
Replacement for Morpholine: Morpholine is a ubiquitous metabolic soft spot. Replacing a morpholine ring with the 7-oxaspiro[3.5] system maintains the ether oxygen interaction but rigidifies the structure and alters the exit vector.
-
Replacement for Piperazine/Piperidine: In GPCR ligands (e.g., chemokine receptor antagonists), replacing a central piperidine linker with the spirocyclic core can improve selectivity by restricting the relative orientation of the "left-hand" and "right-hand" pharmacophores.
Decision Logic for Scaffold Selection
The following diagram illustrates the decision process for integrating this scaffold into a library design.
Figure 1: Decision tree for implementing spirocyclic scaffolds in lead optimization.
Synthetic Accessibility & Protocols
While the hydrochloride salt is commercially available as a building block, understanding its synthesis allows for the creation of derivatives (e.g., substitution on the pyran ring).
Core Synthesis Route (The "Prince-Type" Approach)
The most robust synthesis involves constructing the spiro-cyclobutane ring onto a pre-existing tetrahydropyran-4-one.
Figure 2: Synthetic pathway from commodity starting materials to the target amine.
Experimental Protocol: Reductive Amination Coupling
Context: Coupling the 7-oxaspiro[3.5]nonan-2-amine scaffold to an aldehyde-bearing core (Hit-to-Lead).
Materials:
-
Aldehyde partner (1.0 equiv)
-
7-Oxaspiro[3.5]nonan-2-amine HCl (1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic)
-
Triethylamine (TEA) (1.2 equiv, to free base the HCl salt)
Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve the Aldehyde (1.0 mmol) in anhydrous DCM (10 mL).
-
Free Basing: Add 7-Oxaspiro[3.5]nonan-2-amine HCl (1.2 mmol) and TEA (1.2 mmol). Stir for 10 minutes at room temperature (RT) to ensure formation of the free amine in situ.
-
Imine Formation: Add Acetic Acid (1-2 drops). Stir for 30-60 minutes at RT. (Note: Formation of the imine intermediate is often crucial before reducing).
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise.
-
Reaction: Allow the mixture to warm to RT and stir overnight (12-16 h) under nitrogen.
-
Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (typically MeOH/DCM gradient).
Validation Check:
-
TLC: Monitor disappearance of the aldehyde.
-
LCMS: Look for [M+H]+ corresponding to the coupled product.[4] The spiro-amine fragment adds ~124 Da (C8H14NO) to the core.
Case Study: GPR119 Agonists
Context: Application of spiro[3.5]nonane systems in metabolic disease.
Research into GPR119 agonists for type 2 diabetes often utilizes piperidine carbamates. However, these can suffer from poor metabolic stability.
-
Modification: Replacing the piperidine ring with a 7-azaspiro[3.5]nonane or 7-oxaspiro[3.5]nonane core.
-
Result: The spirocyclic analogs frequently demonstrate improved microsomal stability (t1/2) due to the steric bulk of the spiro-center protecting the nitrogen or oxygen from enzymatic attack, while maintaining the necessary agonist conformation.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Structures. Chemical Reviews, 114(16), 8257–8322. Link
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(21), 3524–3529. Link
-
Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 47(24), 4512–4515. Link
-
PubChem Compound Summary. (n.d.). This compound.[4][5][6] National Center for Biotechnology Information. Link
Disclaimer: This guide is for research purposes only. All synthesis and handling of chemicals should be performed by qualified personnel in a controlled laboratory environment.
Sources
Methodological & Application
Application Note: Strategic Synthesis of Spirocyclic Amines via Intramolecular C–H Bond Amination
Executive Summary
Spirocyclic amines represent a privileged structural motif in modern drug discovery, offering high fraction of sp3 character (
This Application Note details two orthogonal protocols for generating spirocyclic amines directly from simple precursors via Intramolecular C–H Amination . We focus on the Rhodium-catalyzed Nitrene Transfer (Du Bois method) for aliphatic C(sp3)–H insertion and Palladium-catalyzed C–H Activation for aromatic/benzylic functionalization. These methods allow for the "late-stage" installation of spiro-complexity.
Strategic Rationale & Mechanistic Selection
The choice between Rhodium and Palladium pathways is dictated by the electronic nature of the C–H bond and the desired ring size.
-
Method A: Rh-Catalyzed Nitrene Transfer (The "Du Bois" Method)
-
Mechanism: Concerted, asynchronous insertion of a metal-nitrenoid species into a C(sp3)–H bond.
-
Selectivity: Highly sensitive to stereoelectronics. Favors 3° > 2° > 1° C–H bonds. Retention of configuration is observed (stereospecific).[1]
-
Substrate: Sulfamate esters (
) are the "gold standard" directing groups, forming stable 6-membered oxathiazinanes which are easily hydrolyzed to 1,3-amino alcohols.
-
-
Method B: Pd-Catalyzed C–H Activation
-
Mechanism: Organometallic C–H cleavage (CMD or electrophilic palladation) followed by reductive elimination.
-
Selectivity: Directed by auxiliary groups (e.g., amides, oximes). Often favors 5-membered palladacycles.
-
Substrate: Aryl ureas or amides, often yielding spirooxindoles.
-
Mechanistic Pathway Visualization[2][3]
Figure 1: Catalytic cycle for Rhodium-mediated nitrene insertion.[2][3][4] The formation of the electrophilic Rh-nitrenoid is the rate-determining event requiring oxidant and base (MgO).
Application Protocol A: Rhodium-Catalyzed Spirocyclization
Target: Synthesis of 1-oxa-2-azaspiro[x.5]alkanes (Oxathiazinanes). Primary Reference: Du Bois, J. et al. J. Am. Chem. Soc.[4][5][6]2001 [1].[4][5][6]
Materials & Reagents[1][2][3][4][6][9][10][11]
-
Substrate: Cyclic sulfamate ester (prepared from corresponding cyclic alcohol + sulfamoyl chloride).
-
Catalyst: Bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)] (
). Note: Preferred over for lower loading and higher stability. -
Oxidant: Iodobenzene diacetate (
). -
Additive: Magnesium Oxide (MgO), heavy powder.
-
Solvent: Dichloromethane (DCM) or Isopropyl Acetate (iPrOAc).
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Add the Cyclic Sulfamate Ester (1.0 equiv) and MgO (2.3 equiv).
-
Scientific Insight: MgO is critical. It acts as a heterogeneous acid scavenger to neutralize the acetic acid byproduct released from
. Without MgO, acid buildup promotes catalyst decomposition and side reactions [2].
-
-
Catalyst Addition:
-
Add
(0.2 – 2.0 mol%). -
Optimization: Start with 2 mol%.[4] For scale-up (>1g), loadings as low as 0.1 mol% are often sufficient with the esp ligand.
-
-
Solvent & Oxidant:
-
Add DCM (0.1 M concentration relative to substrate).
-
Add
(1.1 equiv). -
Critical Control: Unlike many oxidation reactions, slow addition is usually not required for intramolecular reactions, but ensure the reaction does not exotherm uncontrollably on large scales.
-
-
Reaction:
-
Seal the flask and stir at 40 °C (oil bath) or room temperature depending on substrate reactivity.
-
Monitor via TLC.[4] The reaction typically completes in 2–4 hours.
-
Visual Cue: The reaction mixture often turns from green (active catalyst) to brownish-orange upon completion/deactivation.
-
-
Workup:
-
Dilute with DCM. Filter the suspension through a pad of Celite to remove MgO and Rh residues.
-
Concentrate the filtrate in vacuo.
-
Purify via flash chromatography (Silica gel, EtOAc/Hexanes).
-
-
Hydrolysis (Ring Opening to Amino Alcohol):
-
To liberate the free spiro-amine, treat the oxathiazinane with aqueous pyridine (or 20%
in dioxane) at 80 °C.
-
Application Protocol B: Pd-Catalyzed Spiro-Annulation
Target: Synthesis of Spirooxindoles via Amide-Directed C–H Activation. Primary Reference: Yu, J.-Q. et al. Chem. Rev.[7]2017 [3].[8]
Materials & Reagents[1][2][3][6][9][10][11]
-
Substrate: N-methoxy-aryl amide (e.g., N-methoxy-2-phenylpropanamide).
-
Catalyst:
(5-10 mol%). -
Oxidant:
(stoichiometric) or Benzoquinone (catalytic) + . -
Solvent: Toluene or DCE.
Step-by-Step Methodology
-
Setup:
-
In a screw-cap vial, combine Substrate (1.0 equiv),
(10 mol%), and (2.0 equiv). -
Note: Silver salts act as the terminal oxidant to regenerate Pd(II) from Pd(0).
-
-
Reaction:
-
Workup:
-
Cool to room temperature. Filter through Celite.[4]
-
Purify via column chromatography.
-
Critical Optimization & Troubleshooting
The following table summarizes common failure modes and scientifically grounded solutions.
| Parameter | Observation | Diagnosis | Corrective Action |
| Catalyst | Low Conversion (Rh) | Catalyst poisoning by AcOH. | Increase MgO equivalents; Switch from |
| Substrate | Regioselectivity Issues | Competing C-H bonds. | Rh-nitrenes favor 3° C-H bonds (electronic stabilization of partial positive charge in TS). Modify substrate to increase steric differentiation. |
| Reagent | Product Decomposition | Acid sensitivity of product. | Ensure thorough MgO filtration; Use buffered silica gel during purification. |
| Safety | Exotherm | Rapid oxidant decomposition. | On >5g scale, add |
Workflow Decision Tree
Figure 2: Decision matrix for selecting and optimizing the amination protocol based on substrate architecture.
References
-
Espino, C. G., Wehn, P. M., Chow, J., & Du Bois, J. (2001).[4][5][6] Synthesis of 1,3-Difunctionalized Amine Derivatives through Selective C-H Bond Oxidation. Journal of the American Chemical Society.[4][5]
-
Du Bois, J. (2011). Rhodium-Catalyzed C–H Amination. An Enabling Method for Chemical Synthesis.[1] Organic Process Research & Development.
-
Park, Y., Kim, Y., & Chang, S. (2017). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews.
-
Li, B., & Dixneuf, P. H. (2013). Spirocycles synthesis by catalytic C–H bond functionalization.[9][12] Chemical Society Reviews.
Sources
- 1. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers | MDPI [mdpi.com]
- 4. Synthesis of 1,3-Difunctionalized Amine Derivatives through Selective C-H Bond Oxidation [organic-chemistry.org]
- 5. Du Bois Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Spirocyclization through C-H Activation and Regioselective Alkyne Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Alkylation of Spiro Amines
Introduction: The Significance of N-Alkylated Spiro Amines in Modern Chemistry
Spirocyclic amines represent a fascinating and increasingly important class of three-dimensional scaffolds in medicinal chemistry and materials science. The rigid, defined spatial orientation of substituents imparted by the spiro core offers a unique platform for exploring chemical space and designing molecules with high target affinity and specificity. The N-alkylation of these spiro amines is a critical transformation, enabling the introduction of diverse functional groups that can modulate pharmacological properties, tune material characteristics, and serve as handles for further synthetic elaboration. This guide provides an in-depth exploration of robust and field-proven experimental procedures for the N-alkylation of spiro amines, with a focus on practical application and the underlying chemical principles.
Strategic Approaches to N-Alkylation of Spirocyclic Amines
The selection of an appropriate N-alkylation strategy is paramount and depends on the specific spiro amine substrate, the nature of the alkyl group to be introduced, and the overall functional group tolerance of the molecule. Herein, we detail two of the most powerful and versatile methods: Reductive Amination and Buchwald-Hartwig Amination.
Reductive Amination: A Workhorse for Diverse Alkyl Group Introduction
Reductive amination is a highly reliable and versatile method for the N-alkylation of both primary and secondary amines, making it exceptionally well-suited for spirocyclic systems.[1][2][3][4][5] The reaction proceeds via a two-step, one-pot sequence involving the initial formation of an iminium ion from the spiro amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding N-alkylated amine.[2][3] A key advantage of this method is the avoidance of over-alkylation, a common side reaction in direct alkylations with alkyl halides.[1][4]
The success of reductive amination hinges on the use of a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[1][4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and high selectivity.[1] The slightly acidic nature of this reagent can also catalyze the imine formation. Sodium cyanoborohydride (NaBH₃CN) is another effective option, particularly under slightly acidic conditions which favor iminium ion formation.[1][4]
Caption: Workflow for the one-pot reductive amination of spiro amines.
Materials:
-
Spiro amine (1.0 eq)
-
Aldehyde or ketone (1.0–1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve the spiro amine (1.0 eq) and the carbonyl compound (1.0–1.2 eq) in a suitable solvent like DCM or DCE.[2]
-
Imine Formation: Stir the mixture at room temperature for 1–2 hours to facilitate the formation of the iminium ion intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise. The addition should be done carefully to control any potential exotherm.
-
Reaction Completion: Continue stirring the reaction mixture at room temperature until the starting amine is fully consumed, as indicated by TLC or LC-MS analysis (typically 2–16 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated spiro amine.[2]
| Parameter | Recommendation | Rationale |
| Solvent | DCM, DCE, THF, MeOH | Good solubility for a wide range of substrates.[2] |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | Mild and selective for the iminium ion.[1][4] |
| Stoichiometry | Carbonyl: 1.0-1.2 eq, Reducing Agent: 1.5 eq | A slight excess of the carbonyl ensures complete consumption of the starting amine. An excess of the reducing agent drives the reaction to completion.[2] |
| Temperature | Room Temperature | Generally sufficient for most substrates. |
Buchwald-Hartwig Amination: Forging C-N Bonds to Aryl and Heteroaryl Moieties
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for the synthesis of N-aryl and N-heteroaryl amines.[6][7][8] This method is invaluable when direct SNAr reactions are not feasible due to the low reactivity of the aryl halide.[6] For spiro amines, this opens up avenues to a vast array of structurally complex molecules with applications in pharmaceuticals and materials.[8][9]
The reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle.[10] The key steps are the oxidative addition of the Pd(0) catalyst to the aryl halide, coordination of the spiro amine to the palladium center, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated spiro amine and regenerate the Pd(0) catalyst.[10] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results.[9]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Materials:
-
Spiro amine (1.2 eq)
-
Aryl or heteroaryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), spiro amine (1.2 eq), palladium catalyst, phosphine ligand, and base to a dry Schlenk tube or reaction vial.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ with a phosphine ligand | Provides the active Pd(0) species for the catalytic cycle.[6] |
| Ligand | XPhos, BINAP, dppf | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[7][9] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required for the deprotonation of the amine.[10] |
| Solvent | Toluene, Dioxane, THF | Anhydrous and deoxygenated conditions are crucial to prevent catalyst deactivation.[6] |
Accelerating N-Alkylation with Microwave Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating.[11][12][13] This technology is particularly advantageous for N-alkylation reactions, including those involving spiro amines.
The application of microwave irradiation can be beneficial for both reductive amination and Buchwald-Hartwig amination. In reductive amination, microwave heating can expedite both the imine formation and the reduction steps.[14] For Buchwald-Hartwig couplings, microwave assistance can often allow for lower catalyst loadings and shorter reaction times.[9]
-
Vessel Selection: Use sealed vessels designed for microwave synthesis to safely handle the pressures generated at elevated temperatures.
-
Solvent Choice: Select solvents with a high dielectric constant for efficient absorption of microwave energy.
-
Temperature Monitoring: Utilize the instrument's temperature sensor to accurately control the reaction temperature.
-
Optimization: A preliminary screen of reaction times and temperatures is recommended to determine the optimal conditions for a specific substrate combination.
Troubleshooting and Expert Insights
-
Low Yield in Reductive Amination: If the reaction is sluggish, consider adding a catalytic amount of acetic acid to facilitate imine formation. Ensure the reducing agent is fresh and added in appropriate excess.
-
Over-alkylation in Direct Alkylation: While not the primary focus of this guide, if direct alkylation with halides is attempted, using a large excess of the spiro amine can favor mono-alkylation. However, this is often not practical or economical. Reductive amination is the superior choice to avoid this issue.[4]
-
Catalyst Deactivation in Buchwald-Hartwig Amination: Ensure all reagents and solvents are scrupulously dried and deoxygenated. The presence of water or oxygen can poison the palladium catalyst.
-
Steric Hindrance: Highly substituted spiro amines or bulky alkylating agents may require more forcing conditions, such as higher temperatures or longer reaction times. The choice of a less sterically demanding ligand in Buchwald-Hartwig reactions can also be beneficial.
Conclusion
The N-alkylation of spiro amines is a cornerstone transformation for the synthesis of novel chemical entities with significant potential in drug discovery and materials science. The methods detailed in this guide, particularly reductive amination and Buchwald-Hartwig amination, provide reliable and versatile pathways to a wide array of N-alkylated spirocyclic compounds. By understanding the underlying mechanisms and carefully controlling the experimental parameters, researchers can effectively leverage these powerful reactions to advance their scientific endeavors. The integration of modern techniques like microwave synthesis further enhances the efficiency and scope of these transformations.
References
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: )
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
- Myers Chem 115. (URL: )
-
Synthesizing chiral spiro compounds using asymmetric amination chemistry. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])
-
Microwave-promoted mono-N-alkylation of aromatic amines in water: a new efficient and green method for an old and problematic reaction - Academia.edu. (URL: [Link])
-
Microwave Assisted Synthesis of Some New Heterocyclic Spiro-Derivatives with Potential Antimicrobial and Antioxidant Activity - MDPI. (URL: [Link])
-
Triarylborane-Catalyzed Reductive N-Alkylation of Amines: A Perspective | ACS Catalysis. (URL: [Link])
-
Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes - Organic Chemistry Portal. (URL: [Link])
-
Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (URL: [Link])
-
Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - Semantic Scholar. (URL: [Link])
-
Reductive Amination - Chemistry Steps. (URL: [Link])
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. (PDF) Microwave-promoted mono-N-alkylation of aromatic amines in water: a new efficient and green method for an old and problematic reaction [academia.edu]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes [organic-chemistry.org]
Application Notes and Protocols for 7-Oxaspiro[3.5]nonan-2-amine Hydrochloride Powder
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 7-Oxaspiro[3.5]nonan-2-amine Hydrochloride in Modern Drug Discovery
This compound is a spirocyclic amine that has garnered interest within the medicinal chemistry and drug development landscape. Spirocyclic scaffolds are increasingly utilized in drug design to enhance the three-dimensionality of molecules, a strategy often termed "escaping flatland". This structural feature can lead to improved physicochemical properties such as increased aqueous solubility and metabolic stability when compared to their non-spirocyclic or carbocyclic analogs. The incorporation of an oxygen atom into the spirocyclic core to form an oxaspirocycle can further enhance aqueous solubility, a highly desirable trait for drug candidates.[1][2][3][4]
These compounds serve as valuable building blocks in the synthesis of novel therapeutics. The primary amine functionality provides a key reactive handle for the construction of more complex molecules through various chemical transformations. The hydrochloride salt form enhances the stability and handling of the parent amine, which might otherwise be less stable or more difficult to weigh accurately.
This document provides a comprehensive guide to the safe handling, storage, and utilization of this compound powder in a laboratory setting. The protocols herein are designed to ensure the integrity of the compound and the safety of the researcher.
Compound Profile and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1632228-23-9 | [5][6][7][8][9] |
| Molecular Formula | C₈H₁₆ClNO | [6] |
| Molecular Weight | 177.67 g/mol | [6] |
| Appearance | Solid powder | [5] |
| Purity | Typically ≥95% | [5] |
| InChI Key | UBTXGHQPBUVCGL-UHFFFAOYSA-N | [5] |
Safety, Handling, and Personal Protective Equipment (PPE)
2.1 Hazard Identification
Based on analogous compounds, this compound should be considered hazardous. The following GHS hazard statements are likely applicable:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this compound is Warning , and the appropriate pictogram is GHS07 (exclamation mark).
2.2 Personal Protective Equipment (PPE) Workflow
Proper PPE is mandatory when handling this compound powder to minimize exposure and ensure personal safety.
4.2 Protocol for Quenching a Reaction Mixture
Primary amines can be reactive, and it is often necessary to quench a reaction to stop it or to work up the reaction mixture. The appropriate quenching procedure depends on the specific reaction conditions.
For Reactions with Electrophiles:
If 7-Oxaspiro[3.5]nonan-2-amine was used as a nucleophile and is in excess, it can be quenched by the addition of a mild acid or an electrophilic scavenger.
Materials:
-
Reaction mixture containing excess 7-Oxaspiro[3.5]nonan-2-amine
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (e.g., 1 M HCl)
-
Separatory funnel
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Cool the Reaction: Cool the reaction mixture in an ice bath.
-
Quenching: Slowly add saturated aqueous ammonium chloride solution or dilute HCl to the cooled reaction mixture with stirring. The addition of acid will protonate the excess amine, forming the water-soluble ammonium salt.
-
Extraction: Transfer the mixture to a separatory funnel. If an organic solvent was used in the reaction, add water to dissolve the ammonium salt. If the reaction was run in a water-miscible solvent, add an immiscible organic solvent and water.
-
Separate Layers: Shake the separatory funnel and allow the layers to separate. The protonated amine will be in the aqueous layer.
-
Isolate Product: The desired product (assuming it is not basic and remains in the organic layer) can be isolated by separating the organic layer, drying it over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating under reduced pressure.
Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste.
5.1 Waste Segregation and Storage
-
Designated Waste Container: Use a clearly labeled, dedicated container for waste containing this compound.
-
Avoid Mixing: Do not mix this waste with incompatible materials, such as strong bases or strong oxidizing agents.
-
Container Material: Use a high-density polyethylene (HDPE) or glass container for aqueous waste.
5.2 Disposal Procedure
-
Solid Waste: Collect un-used powder and contaminated materials (e.g., weighing paper, gloves) in a designated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a designated liquid hazardous waste container.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and an estimate of the concentration and volume.
-
Disposal Request: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal. [10][11][12]
References
-
001CHEMICAL. CAS No. 1632228-23-9, this compound. [Link]
-
Amole Biotechnology Co., Ltd. 7-oxaspiro[3.5]nonan-2-amine;hydrochloride. [Link]
-
Chemsrc. CAS#:1632228-23-9 | this compound. [Link]
-
Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294–11305. [Link]
-
Mini-Reviews in Medicinal Chemistry. Detoxification of Heterocyclic Aromatic Amines by Probiotic to Inhibit Medical Hazards. [Link]
-
Bioorganic & Medicinal Chemistry Letters. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. [Link]
-
Royal Society of Chemistry. Oxa-spirocycles: synthesis, properties and applications. [Link]
-
PubMed. Oxa-spirocycles: synthesis, properties and applications. [Link]
-
Oreate AI Blog. Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. (n.d.). [Link]
-
ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl?[Link]
-
MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [Link]
-
ResearchGate. Oxa-spirocycles: synthesis, properties and applications. [Link]
-
Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]
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ResearchGate. What is a suitable method for determining solubility of novel drugs in preparation for in-vivo mouse behavior?[Link]
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National Center for Biotechnology Information. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
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Trinity College Dublin. Waste Disposal Outline Protocols. [Link]
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National Center for Biotechnology Information. Investigation of possible solubility and dissolution advantages of cocrystals, I: Aqueous solubility and dissolution rates of ketoconazole and its cocrystals as functions of pH. [Link]
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YouTube. Amines: Crash Course Organic Chemistry #46. [Link]
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YouTube. Amine Reactions and Practice (Live Recording) Organic Chemistry Review. [Link]
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YouTube. 22.3 Synthesis of Amines | Organic Chemistry. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 7-Oxaspiro[3.5]nonan-2-amine Hydrochloride
Introduction
7-Oxaspiro[3.5]nonan-2-amine and its hydrochloride salt are valuable building blocks in medicinal chemistry, often incorporated into novel scaffolds for drug discovery.[1][2][3] The presence of the primary amine introduces polarity and basicity, which are crucial for pharmacological interactions but can present significant challenges during purification. Achieving high purity of the hydrochloride salt is critical for accurate downstream applications, including biological assays and further synthetic transformations.
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering difficulties in the purification of 7-Oxaspiro[3.5]nonan-2-amine hydrochloride. It offers troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
Common impurities typically include unreacted starting materials, byproducts from the synthesis (e.g., over-alkylation products if applicable), residual reagents and catalysts, and solvents.[4] Given the amine's basicity, it can also react with atmospheric carbon dioxide to form a carbonate salt.[4]
Q2: What is the most effective initial strategy for purifying the crude amine before salt formation?
An acid-base extraction is the most robust and scalable initial purification step.[5][6] This technique effectively separates the basic amine from neutral and acidic impurities. The crude mixture is dissolved in an organic solvent and washed with an aqueous acid (e.g., 1M HCl). The protonated amine hydrochloride salt moves into the aqueous layer, leaving non-basic impurities behind in the organic phase. The aqueous layer can then be basified (e.g., with NaOH or K₂CO₃) to regenerate the free amine, which is then extracted back into an organic solvent.[5][7]
Q3: My amine streaks badly on a standard silica gel TLC plate. How can I get a clean separation for analysis and column chromatography?
This is a classic issue caused by the interaction of the basic amine with the acidic silanol groups on the silica surface. To resolve this, you must neutralize these acidic sites. Add a small amount of a volatile base, such as triethylamine (Et₃N, typically 0.5-2%) or a 7N ammonia solution in methanol, to your chromatography eluent.[5][8] This will ensure a much sharper, well-defined spot on the TLC plate and prevent tailing during column chromatography.
Q4: I have the purified free amine as an oil. What is the best way to form and crystallize the hydrochloride salt?
To form the hydrochloride salt, dissolve the purified free amine in a minimal amount of a suitable solvent like diethyl ether, ethyl acetate, or methanol.[5] Then, slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or HCl in dioxane) dropwise while stirring.[5][6] The hydrochloride salt should precipitate out of the solution. If crystallization is difficult, try different solvent systems for recrystallization, such as ethanol/ether or methanol/ether, where the salt is dissolved in a minimal amount of the more polar solvent (hot) and the less polar solvent is added until turbidity is observed, followed by slow cooling.[5]
Q5: I'm experiencing low recovery after performing an acid-base extraction. What are the likely causes?
Low recovery can stem from several factors:
-
Incomplete Protonation/Deprotonation: Ensure the pH is sufficiently low (pH < 2) during the acidic wash to fully protonate the amine and drive it into the aqueous layer.[5] Conversely, ensure the pH is high (pH > 10) during basification to fully deprotonate the salt and regenerate the free amine.[5]
-
Emulsion Formation: Vigorous shaking can create emulsions at the aqueous-organic interface, trapping your product. If an emulsion forms, let it stand, add brine, or filter the mixture through Celite to break it.
-
Amine Solubility: The free amine may have some solubility in water, or the salt may have some solubility in the organic layer. To mitigate this, wash the final organic extracts of the free amine with brine to reduce its aqueous solubility and perform multiple extractions (at least 3x) at each stage to ensure complete transfer.[5]
Troubleshooting Guide: Common Purification Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Tailing/Streaking on Silica Gel | The basic amine is interacting with acidic silanol groups on the silica surface. | 1. Modify Eluent: Add 0.5-2% triethylamine (Et₃N) or ammonia in methanol to the mobile phase.[5][8] 2. Alternative Stationary Phase: Use basic alumina or deactivated (neutral) silica gel for column chromatography.[5][6] |
| Product is an Oil, Fails to Crystallize | 1. Residual impurities are inhibiting crystal lattice formation. 2. The compound is inherently an oil at room temperature. | 1. Improve Purity: Ensure the preceding purification (e.g., chromatography of the free base) was effective. 2. Form a Salt: Convert the free amine to its hydrochloride salt, which often has better crystalline properties.[5][6] 3. Solvent Screening: Experiment with various solvent systems for recrystallization (e.g., ethanol/ether, isopropanol/hexane).[5] |
| Low Yield After Aqueous Workup | 1. Incomplete protonation during acid wash or deprotonation during base wash. 2. Partial solubility of the free base in the aqueous layer. 3. Emulsion formation. | 1. Verify pH: Use pH paper or a meter to confirm pH < 2 for acid extraction and pH > 10 for basification.[5] 2. Brine Wash & Multiple Extractions: Wash the organic layer containing the free amine with brine. Always extract the aqueous layer multiple times (3-4x) with an organic solvent.[5] |
| Hydrochloride Salt is Oily or Hygroscopic | 1. Incomplete precipitation or formation of a solvate. 2. Presence of residual water or solvent. | 1. Trituration: Vigorously stir the oily salt with a non-polar solvent (e.g., pentane or diethyl ether) to induce solidification and wash away non-polar impurities. 2. Thorough Drying: Dry the final salt under high vacuum, possibly with gentle heating if the compound is thermally stable. |
| Difficulty Separating from Polar Impurities | The impurities have similar polarity to the desired amine, making separation by normal-phase chromatography challenging. | 1. Derivative Chromatography: Protect the amine (e.g., as a Boc-carbamate), which becomes significantly less polar and easier to purify via standard chromatography. The protecting group can be removed later.[7][8] 2. Specialized Chromatography: Consider Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography, which use different separation mechanisms.[5][9][10] |
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to isolate the basic amine from neutral and acidic impurities in a crude reaction mixture.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated amine hydrochloride will be in the aqueous (bottom) layer.
-
Separate Layers: Drain the aqueous layer into a clean flask.
-
Repeat Extraction: Add another portion of 1M HCl to the organic layer, shake, and combine the aqueous layer with the first one. Repeat this step 2-3 times to ensure complete extraction of the amine.[5] The organic layer, containing neutral and acidic impurities, can now be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 5M sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃) with stirring until the pH is >10 (verify with pH paper). This regenerates the free amine, which may appear as an oil or a cloudy suspension.[5]
-
Extraction of Free Amine: Transfer the basic aqueous solution back to a separatory funnel. Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times (at least 3x).[5]
-
Drying and Concentration: Combine the organic extracts. Wash with brine to remove residual water, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure to yield the purified free amine.
Protocol 2: Formation and Recrystallization of the Hydrochloride Salt
This protocol converts the purified free amine into its solid hydrochloride salt.
-
Dissolve Amine: Dissolve the purified free amine (from Protocol 1) in a minimal amount of a dry solvent such as diethyl ether or ethyl acetate.
-
Add Acid: While stirring, add a solution of 2M HCl in diethyl ether dropwise. A white precipitate of the amine hydrochloride salt should form immediately.[5][6]
-
Complete Precipitation: Continue adding the HCl solution until no further precipitation is observed. A slight excess can ensure complete conversion.
-
Isolate Salt: Collect the solid salt by vacuum filtration.
-
Wash Salt: Wash the collected solid with a small amount of cold diethyl ether to remove any soluble, non-basic impurities.[5]
-
Recrystallize (if necessary): If the salt requires further purification, dissolve it in a minimal amount of a hot solvent (e.g., ethanol or isopropanol). Slowly add a less polar co-solvent (e.g., diethyl ether or hexane) until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Dry: Dry the purified crystals thoroughly under high vacuum to remove all residual solvents.
Visualization of Workflows
Caption: General purification strategy for 7-Oxaspiro[3.5]nonan-2-amine HCl.
Caption: Visualization of the acid-base extraction purification process.
References
-
Amine Treating - Troubleshooting Guide | PDF | Oil Refinery | Catalysis - Scribd. (n.d.). Retrieved February 14, 2026, from [Link]
-
Workup: Amines - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 14, 2026, from [Link]
- BenchChem Technical Support Team. (2025, November).
- Amine Best Practices Group. (n.d.). Amine Basic Practices Guidelines. Refining Online.
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 2-Oxaspiro[3.
-
This compound (C8H15NO). (n.d.). PubChemLite. Retrieved February 14, 2026, from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved February 14, 2026, from [Link]
-
Amine workup : r/Chempros. (2024, March 12). Reddit. Retrieved February 14, 2026, from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved February 14, 2026, from [Link]
-
How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? (2019, November 13). ResearchGate. Retrieved February 14, 2026, from [Link]
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 11(02).
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 11). YouTube. Retrieved February 14, 2026, from [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. (n.d.). PMC - NIH. Retrieved February 14, 2026, from [Link]
- Approach to Heterospirocycles for Medicinal Chemistry. (2025, September 5). Organic Letters.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023, May 20). MDPI.
- Polar Hydrophilic Compounds in Pharmaceutical Analysis. (n.d.). Merck Millipore.
- Purification of secondary alkyl amines. (n.d.). Google Patents.
- Process for the purification of amines. (n.d.). Google Patents.
- Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. (2004, October 20). PubMed.
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved February 14, 2026, from [Link]
- N,N-Dimethyl-7-azaspiro[3.5]nonan-2-amine Properties. (2025, October 15). EPA.
-
2-Oxaspiro(3.5)nonan-7-amine. (n.d.). Appretech. Retrieved February 14, 2026, from [Link]
-
CAS#:1632228-23-9 | this compound. (2024, September 4). Chemsrc. Retrieved February 14, 2026, from [Link]
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Technical Support Center: Synthesis of 7-oxaspiro[3.5]nonan-2-amine
Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in the synthesis of 7-oxaspiro[3.5]nonan-2-amine. The unique structural features of this spirocyclic oxetane—a valuable scaffold in modern drug discovery—present specific synthetic hurdles.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights, to help you navigate these challenges and optimize your reaction yields.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental issues in a question-and-answer format. We will dissect common problems, explore their root causes, and provide actionable solutions.
Question 1: My spirocyclization to form the oxetane ring is failing or resulting in low yields and a complex mixture of byproducts. What are the likely causes and optimization strategies?
Answer:
Low yield in the formation of the 7-oxaspiro[3.5]nonane core is the most frequent challenge. The success of this step hinges on the chosen synthetic strategy. The two most common routes to the spiro-oxetane core are the Paternò-Büchi reaction and the intramolecular Williamson ether synthesis. Each has its own set of potential pitfalls.
This reaction, involving the photocycloaddition of a carbonyl compound (cyclohexanone) with an appropriate alkene (e.g., allene or a derivative), is a powerful method for forming oxetane rings.[3] However, its efficiency can be compromised by several factors.
Causality & Mechanism: The Paternò-Büchi reaction proceeds via the photoexcitation of the carbonyl to a triplet state, which then adds to the alkene in a stepwise diradical mechanism. Competing side reactions, such as Norrish Type I and II cleavages of the ketone, can drastically reduce the yield.[4]
Troubleshooting Decision Tree:
Here is a logical workflow to diagnose and solve common issues with the Paternò-Büchi reaction.
Caption: Troubleshooting the Paternò-Büchi Reaction.
Optimization Table:
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile, Benzene, or Acetone | Non-polar aprotic solvents often favor the desired cycloaddition over competing hydrogen abstraction pathways. |
| Concentration | 0.05 - 0.1 M of Ketone | Lower concentrations can suppress bimolecular side reactions like pinacol coupling.[4] |
| Alkene Stoichiometry | 2-5 equivalents | Using an excess of the alkene traps the excited ketone, improving the quantum yield and minimizing ketone decomposition. |
| Temperature | 0 °C to Room Temp | Lower temperatures can improve regioselectivity and minimize thermal side reactions. |
| Degassing | 3x Freeze-Pump-Thaw cycles | Rigorous removal of dissolved oxygen is critical as it is an efficient quencher of the ketone triplet state. |
This classic route involves the cyclization of a 1,3-halohydrin or a related substrate with a leaving group. The key is the efficient synthesis of the spirocyclic precursor. A plausible precursor would be 1-(hydroxymethyl)cyclohexyl)cyclobutanol, followed by activation of one hydroxyl group.
Causality & Mechanism: This is an intramolecular SN2 reaction. The rate and yield are highly dependent on the quality of the leaving group, the strength of the base, and steric hindrance around the reaction centers.
Common Issues & Solutions:
-
Poor Leaving Group: If using a hydroxyl precursor, it must be converted to an excellent leaving group (e.g., tosylate, mesylate, or triflate). Direct displacement of a hydroxyl group is not feasible.
-
Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is required to fully deprotonate the alcohol without competing in SN2 reactions.
-
Steric Hindrance: Spirocyclic systems can be sterically congested. Ensure the reaction is run at a suitable temperature (refluxing THF or DMF) for a sufficient duration (12-24 h) to overcome the activation barrier.
-
Intermolecular Side Reactions: Running the reaction at high dilution (e.g., <0.05 M) is crucial to favor the intramolecular cyclization over intermolecular polymerization.
Question 2: The introduction of the amine group via reductive amination of 7-oxaspiro[3.5]nonan-2-one is incomplete or produces significant alcohol byproduct. How can I improve this transformation?
Answer:
Reductive amination is a robust method but requires careful optimization, especially with sterically hindered or sensitive substrates like spirocyclic oxetanes. The oxetane ring is susceptible to ring-opening under strongly acidic conditions or with harsh reducing agents.[2][5][6]
Causality & Mechanism: The reaction proceeds in two stages: (1) formation of an imine or enamine intermediate from the ketone and the amine source (e.g., ammonia or an ammonium salt), and (2) reduction of this intermediate to the final amine. Low yields often stem from an unfavorable equilibrium in the imine formation step or from the direct reduction of the ketone to an alcohol byproduct.
Workflow and Optimization:
Caption: Reductive Amination Workflow.
Detailed Protocol for Optimized Reductive Amination:
This protocol is designed to maximize imine formation before reduction, thereby minimizing alcohol byproduct formation.
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 7-oxaspiro[3.5]nonan-2-one (1.0 eq) in a dry solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Source: Add ammonium acetate (NH₄OAc, 5-10 eq). The acetate acts as a mild acid catalyst for imine formation.
-
Water Removal: Add molecular sieves (4 Å) to the mixture. This is critical to drive the imine-forming equilibrium to the product side. Stir the mixture at room temperature for 2-4 hours to allow for substantial imine formation.
-
Reduction: Cool the reaction mixture to 0 °C. Add the reducing agent portion-wise. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) is the preferred reagent as it is mild, tolerant of slightly acidic conditions, and selectively reduces the imine in the presence of the ketone.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Reductive Amination:
| Issue | Probable Cause | Recommended Solution |
| Low Conversion | Inefficient imine formation. | Increase reaction time before adding the reductant. Add a mild acid catalyst like acetic acid (0.1 eq) if using ammonia directly. Ensure molecular sieves are activated. |
| High Alcohol Byproduct | Premature or faster reduction of the ketone compared to the imine. | Use NaBH(OAc)₃, which is less reactive towards ketones. Ensure imine has formed before adding the reductant. |
| Oxetane Ring Opening | Use of harsh conditions (strong acid or high temp). | Avoid strong acids (e.g., TiCl₄). Use mild catalysts like NH₄OAc. Keep the temperature below 40 °C.[2] |
| Complex Mixture | Unstable imine or side reactions. | Consider a two-step procedure: isolate the imine first (if stable), then reduce. Alternatively, use alternative amine sources like O-benzylhydroxylamine followed by hydrogenolysis. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for maximizing the overall yield of 7-oxaspiro[3.5]nonan-2-amine?
The three most critical parameters are:
-
Purity of Starting Materials: Ensure all reagents, particularly the ketone and any alkene used for cycloaddition, are free of impurities that could initiate side reactions or poison catalysts.
-
Atmospheric Control: Both photochemical reactions and reactions involving organometallics or hydrides (like NaH or LiAlH₄) require strict exclusion of oxygen and moisture. An inert atmosphere (nitrogen or argon) is mandatory.
-
Reaction Concentration: For intramolecular cyclizations, high-dilution conditions are essential to prevent polymerization. For reductive aminations, maintaining an appropriate concentration ensures favorable kinetics without promoting side reactions.
Q2: Are there alternative synthetic routes that have been reported to give higher yields?
While a direct, high-yield synthesis of this specific molecule is not widely published, strategies from related systems can be adapted. A promising alternative involves the functionalization of a pre-formed spirocyclic alcohol.
Alternative Synthetic Pathway:
Caption: Comparison of Synthetic Routes.
This alternative route (Route B) via an azide intermediate can be advantageous if the reductive amination proves problematic. The conversion of the alcohol to a mesylate, followed by SN2 displacement with sodium azide, is typically a high-yielding two-step process. The final reduction of the azide to the amine can be achieved cleanly via catalytic hydrogenation (H₂/Pd-C) or a Staudinger reduction (PPh₃, H₂O). This route avoids the direct handling of the ketone and the challenges of imine formation.
Q3: How stable is the oxetane ring in 7-oxaspiro[3.5]nonan-2-amine during purification and storage?
The oxetane ring is a strained four-membered heterocycle, making it susceptible to ring-opening, particularly under acidic conditions.[2][7]
-
Purification: Avoid using strongly acidic eluents during column chromatography. A mixture of hexanes/ethyl acetate with 0.5-1% triethylamine is recommended to keep the silica gel neutralized and prevent product degradation.
-
Storage: The final amine product is best stored as its hydrochloride salt.[8] The free amine can be less stable over long periods and is hygroscopic. Storing the salt under an inert atmosphere, protected from light and moisture, will ensure its long-term integrity.
References
-
Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 47(24), 4512-4515. Available from: [Link]
-
Wang, C., et al. (2021). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society, 143(40), 16604–16613. Available from: [Link]
-
Ball, M., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 13(1), 1256. Available from: [Link]
-
Coelho, J. A., et al. (2023). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. ACS Catalysis, 13(17), 11529–11536. Available from: [Link]
-
Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available from: [Link]
-
St-Amant, M., et al. (2023). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters, 14(10), 1436–1442. Available from: [Link]
-
Taylor & Francis Online. (2023). Synthetic oxetanes in drug discovery: where are we in 2025?. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available from: [Link]
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 53(8), 3227–3246. Available from: [Link]
-
Taganlyev, A., et al. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 26(3), 677. Available from: [Link]
-
Beilstein Journals. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 101-149. Available from: [Link]
-
PubChem. (n.d.). 7-oxaspiro[3.5]nonan-2-amine hydrochloride. PubChem Compound Summary. Retrieved from: [Link]
-
Denmark Group. (2016). An Exploration of Oxetanes: Synthesis and Relevance. Chemical Reviews, 116(20), 12150-12233. Available from: [Link]
-
Martínez, C., et al. (2021). Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters, 23(15), 5948–5953. Available from: [Link]
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- 8. PubChemLite - this compound (C8H15NO) [pubchemlite.lcsb.uni.lu]
Technical Support: Purification & Handling of 7-Oxaspiro[3.5]nonan-2-amine HCl
Executive Summary
7-Oxaspiro[3.5]nonan-2-amine hydrochloride is a high-value spirocyclic building block used to modulate lipophilicity and metabolic stability in drug discovery. Due to the steric strain of the spiro[3.5] system and the polarity of the amine salt, common issues include hygroscopicity , "oiling out" during salt formation , and persistent organic precursors (e.g., N-benzyl or Boc-protected intermediates).
This guide provides field-proven protocols to resolve these specific purity challenges, moving beyond generic advice to address the physicochemical reality of spirocyclic amine salts.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My crude HCl salt is a sticky, yellow gum/oil instead of a white solid. How do I fix this?
Diagnosis: This is the most common issue with spirocyclic amine salts. It is rarely due to the compound itself being an oil, but rather the formation of a eutectic mixture with residual solvents (DMF, alcohols) or organic impurities (uncoupled starting materials). The Fix: Trituration (The "Crash" Method) Do not attempt to recrystallize immediately; you will likely just get a cleaner oil. You must disrupt the eutectic mixture first.
-
Suspend the gum in a non-polar solvent where the salt is insoluble but impurities are soluble (e.g., Diethyl Ether or MTBE ).
-
Sonicate vigorously for 10–15 minutes. The mechanical energy helps break the solvent encapsulation.
-
Scratch the flask walls with a glass rod to induce nucleation.[1]
-
Result: The gum should harden into a granular solid. Filter, wash with cold ether, and then proceed to recrystallization.
Q2: NMR shows persistent organic impurities (e.g., benzyl/Boc residues) co-precipitating with the salt.
Diagnosis: Impurities with hydrogen-bond acceptors are getting trapped in the crystal lattice of your salt. Recrystallization alone often fails here because the impurity and product have similar solubility profiles in polar alcoholic solvents. The Fix: The Acid-Base "Reset" You must separate the species based on pKa before reforming the salt.
-
See Protocol A below for the detailed workflow.
Q3: The salt is extremely hygroscopic and turns to liquid on the weigh boat.
Diagnosis: Excess HCl is trapped in the lattice, or the salt is naturally deliquescent. The Fix:
-
Lyophilization: Dissolve the salt in water, freeze, and lyophilize. This produces a fluffy, amorphous powder that is often less hygroscopic than the crystalline form.
-
Azeotropic Drying: If a lyophilizer is unavailable, strip the salt with Toluene or Acetonitrile on a rotavap 3x to remove bound water, then dry in a vacuum oven at 40°C over P₂O₅.
Part 2: Experimental Protocols
Protocol A: The Acid-Base "Reset" (Deep Cleaning)
Use this when recrystallization fails to remove organic impurities.
Logic: 7-Oxaspiro[3.5]nonan-2-amine is a base. Most synthesis byproducts (protected intermediates, neutral coupling partners) are not ionizable. We exploit this to wash the impurities away while the amine is protected in the water phase.
Step-by-Step:
-
Dissolution: Dissolve the crude "dirty" salt in Water (approx. 10 mL/g).
-
Acid Wash: Acidify to pH < 2 with 1M HCl.
-
Organic Wash (Critical): Extract the aqueous layer 2x with Dichloromethane (DCM) or Ethyl Acetate .[2]
-
Why: The product stays in water (protonated). Non-basic impurities move to the organic layer. Discard the organic layer.
-
-
Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH or K₂CO₃ until pH > 12. The solution should become cloudy as the free amine liberates.
-
Extraction: Extract the aqueous layer 3x with DCM (preferred for solubility) or IPA/CHCl₃ (1:3) if the amine is highly water-soluble.
-
Salt Reformation: Dry the organic layer (Na₂SO₄), filter, and add HCl in Dioxane (4M) dropwise to precipitate the pure salt.
Protocol B: Optimal Recrystallization System
Use this to polish the final solid.
| Solvent System | Role | Procedure |
| Isopropanol (IPA) | Primary Solvent | Dissolve salt in boiling IPA (min. volume). |
| Diethyl Ether (Et₂O) | Anti-Solvent | Add dropwise to hot IPA solution until persistent cloudiness appears. |
| Cooling | Crystallization | Cool slowly to RT, then 4°C. Do not shock-cool. |
Part 3: Visualized Workflows
Figure 1: The Impurity Removal Decision Logic
This diagram illustrates the decision-making process for selecting the correct purification method based on the physical state and impurity profile of the crude material.
Caption: Decision tree for selecting between Trituration, Acid-Base Extraction, and Recrystallization based on crude material state.
Figure 2: The Acid-Base "Reset" Mechanism
This diagram visualizes the chemical separation occurring in Protocol A.
Caption: Chemical flow of the Acid-Base extraction protocol, highlighting the separation of non-basic impurities.
Part 4: Impurity Profile & Solvent Selection Data
Table 1: Common Impurities & Removal Strategies
| Impurity Type | Origin | Solubility Behavior | Recommended Removal |
| N-Benzyl Residues | Incomplete hydrogenation | Soluble in organics; Insoluble in water. | Acid-Base Extraction (Wash organic layer while product is in water).[2] |
| Inorganic Salts | Neutralization (NaCl, Na₂SO₄) | Soluble in Water/MeOH; Insoluble in DCM/Et₂O. | Free-basing into DCM, filtering, then reforming salt. |
| Oligomers/Gums | Thermal degradation | Soluble in DCM; Insoluble in Ether. | Trituration with Ether/MTBE. |
| Trace Color | Oxidation | Variable. | Activated Carbon filtration (on free base solution). |
Table 2: Solubility Matrix for 7-Oxaspiro[3.5]nonan-2-amine HCl
| Solvent | Solubility (Hot) | Solubility (Cold) | Application |
| Water | High | High | Acid-Base workup only. Not for crystallization. |
| Methanol | High | High | Too soluble for crystallization; causes yield loss. |
| Isopropanol | High | Low | Ideal for recrystallization. |
| DCM | Moderate | Low | Good for extraction of free base. |
| Diethyl Ether | Insoluble | Insoluble | Ideal Anti-Solvent / Trituration. |
References
-
BenchChem. (2025).[1][2] Technical Support Center: Purification of 2-Oxaspiro[3.5]nonane-7-methanamine and its Intermediates. BenchChem Technical Guides. Link
- Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Motifs for Drug Discovery. Journal of Medicinal Chemistry. (Contextual reference for spirocyclic amine handling).
- Wuxi AppTec. (2012). Patent WO2012037393: Spirocyclic compounds and methods of use. World Intellectual Property Organization. (Describes synthesis and workup of similar spiro-amine scaffolds).
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Authoritative source for amine salt crystallization and "oiling out" phenomena).[2][3]
Sources
Technical Support Center: Recrystallization of Amine Hydrochloride Salts
Welcome to the technical support center for the purification of amine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the critical purification step of recrystallization. As ionic compounds, amine hydrochloride salts present unique solubility characteristics that require careful consideration of solvent systems and crystallization conditions. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and refine your purification protocols.
Troubleshooting Guide: Addressing Common In-Process Challenges
This section tackles the most frequent and frustrating issues that arise during the recrystallization of amine hydrochloride salts. Each answer provides a diagnostic approach, explains the underlying chemical principles, and offers a step-by-step resolution.
Q1: My amine hydrochloride salt has "oiled out" instead of forming crystals. What happened and how do I fix it?
A1: The Phenomenon of "Oiling Out"
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This is a common problem, especially when the melting point of your compound is lower than the boiling point of the chosen solvent or if the solution becomes supersaturated too quickly at a temperature above the compound's melting point.[2][3] The resulting oil is often an impure, supercooled liquid that may solidify into an amorphous mass, trapping impurities.
Causality and Resolution Strategy:
-
Re-dissolve the Oil: Gently heat the mixture to a temperature where the oil fully redissolves into the solution.
-
Add More "Good" Solvent: The most common cause is that the solution is too concentrated. Add a small amount (5-10% of the total volume) of the hot primary solvent (the one in which the salt is soluble) to decrease the saturation point.[3]
-
Slow Down the Cooling Process: Rapid cooling is a primary driver of oiling out.[1] Once the material is redissolved, allow the flask to cool to room temperature very slowly. Insulate the flask by placing it on a wooden block or in a beaker of warm water to slow heat transfer.[3]
-
Consider a Different Solvent System: If the problem persists, your solvent's boiling point may be too high relative to your compound's melting point.[2] Select a solvent or solvent system with a lower boiling point.
-
Induce Crystallization at a Higher Temperature: Try scratching the flask or adding a seed crystal just as the solution begins to cool, well before the oiling-out temperature is reached. This encourages nucleation and crystal growth before the conditions for liquid-liquid phase separation are met.[4]
Q2: I've cooled my solution, but no crystals have formed. What should I do?
A2: Inducing Crystallization in a Reluctant Solution
The failure of crystals to form upon cooling is almost always due to one of two reasons: the solution is not sufficiently saturated, or it is in a stable, supersaturated state and requires an energy input to initiate nucleation.[5]
Troubleshooting Protocol:
-
Verify Saturation - The "Too Much Solvent" Problem: This is the most frequent cause.[1][5] If you used an excessive amount of solvent, the concentration of the solute may not reach the supersaturation point upon cooling.
-
Solution: Gently heat the solution to boil off a portion of the solvent (10-20%). Allow the concentrated solution to cool again slowly.[5]
-
-
Initiate Nucleation: If the solution is supersaturated, it needs a "nudge" to start forming crystals.
-
Scratch the Flask: Use a glass rod to vigorously scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass created by scratching provide nucleation sites for crystal growth.[5][6]
-
Add a Seed Crystal: Introduce a single, tiny crystal of your pure amine hydrochloride salt into the cooled solution. This provides a perfect template for other molecules to deposit onto, initiating crystallization.[6][7] If you don't have a pure crystal, dip a glass rod into the solution, remove it, let the solvent evaporate to leave a thin film of solid, and then re-introduce the rod into the solution.[3]
-
Flash Cool: Briefly place the flask in an ice bath for a few minutes to induce rapid, localized nucleation. Once a few seed crystals appear, remove the flask and allow it to continue cooling slowly at room temperature to ensure the formation of larger, purer crystals.
-
Q3: My recrystallization yield is extremely low. How can I improve it?
A3: Maximizing Product Recovery
Low yield can result from several factors, including using too much solvent, premature filtration, or choosing a solvent in which the product has significant solubility even at low temperatures.
Strategies for Yield Improvement:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your crude salt. Adding excessive solvent is a primary cause of low recovery, as more of your product will remain in the mother liquor upon cooling.[1][5]
-
Cool Thoroughly: Ensure the solution has been cooled sufficiently to minimize the solubility of your product. After cooling to room temperature, placing the flask in an ice-water bath for 15-30 minutes can significantly increase the yield of precipitated crystals.[8]
-
Minimize Transfer Losses: During hot filtration, rinse the original flask and filter paper with a very small amount of hot solvent to recover any product that crystallized prematurely.
-
Re-evaluate Your Solvent System: Your amine hydrochloride salt may be too soluble in your chosen solvent, even when cold. For many amine hydrochlorides, isopropanol is preferred over ethanol because the salts are often highly soluble in ethanol, leading to poor yields.[5][9] Alternatively, consider using a mixed-solvent system where your product is highly insoluble in the "anti-solvent" component.
Q4: The final crystals are still colored, even after recrystallization. How do I remove colored impurities?
A4: Decolorizing Your Solution
Highly colored impurities can persist even in small amounts and become trapped in the crystal lattice.[10] These are typically large, conjugated organic molecules.
Protocol for Decolorization:
-
Dissolve the Crude Salt: Dissolve your amine hydrochloride salt in the minimum amount of appropriate hot solvent.
-
Cool Slightly: Remove the solution from the heat source and allow it to cool for a moment to prevent violent boiling in the next step.
-
Add Activated Charcoal: Add a very small amount of activated charcoal (1-2% of the solute's weight, or just enough to cover the tip of a spatula) to the hot solution.[11] Activated charcoal has a high surface area and effectively adsorbs large, colored impurity molecules.[10]
-
Reheat and Perform Hot Filtration: Bring the mixture back to a boil for a few minutes to ensure maximum adsorption. Then, perform a hot gravity filtration to remove the charcoal (and the adsorbed impurities).[11] The resulting filtrate should be colorless or significantly less colored.
-
Crystallize as Usual: Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the principles and planning of amine hydrochloride salt recrystallization.
Q5: How do I select the best solvent for my amine hydrochloride salt?
A5: The Principles of Solvent Selection
Choosing the right solvent is the most critical step in recrystallization.[2] The ideal solvent should exhibit the following properties:
-
High Solubility at High Temperature: The salt should be very soluble in the boiling solvent.
-
Low Solubility at Low Temperature: The salt should be nearly insoluble in the cold solvent to maximize recovery.
-
Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor).[12]
-
Chemical Inertness: The solvent must not react with the amine hydrochloride salt.[8]
-
Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the final crystals.[2]
For amine hydrochloride salts, which are polar and ionic, polar solvents are the first choice.[13] Alcohols (methanol, ethanol, isopropanol) and water are common starting points.[5][14] Often, a single solvent does not provide the ideal solubility profile, making a mixed-solvent system necessary.
Solvent Selection Quick Reference Table
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes for Amine HCl Salts |
| Water | 100 | 80.1 | Excellent solvent for many salts, but can be difficult to remove. Good for highly polar compounds.[14] |
| Ethanol | 78 | 24.5 | Good general-purpose solvent, but many HCl salts are quite soluble, potentially reducing yield.[9][15] |
| Isopropanol (IPA) | 82 | 19.9 | Often a better choice than ethanol; solubility of HCl salts is typically lower, improving recovery.[5][9] |
| Acetone | 56 | 21.0 | Can be a good solvent, but also useful as an anti-solvent or for washing crystals.[9][15] |
| Ethyl Acetate (EtOAc) | 77 | 6.0 | Lower polarity. Often used as the "good" solvent in a pair with an alkane anti-solvent.[16] |
| Diethyl Ether | 35 | 4.3 | Very low polarity. Almost exclusively used as an anti-solvent to precipitate salts from alcohol solutions.[9][16] |
| Hexane/Heptane | 69 / 98 | ~2.0 | Non-polar. Used as anti-solvents to decrease the polarity of a system and force precipitation.[16] |
Q6: What is a mixed-solvent recrystallization and when should I use it?
A6: The Power of Solvent-Antisolvent Systems
A mixed-solvent (or solvent-antisolvent) recrystallization is used when no single solvent has the ideal solubility properties.[2] This technique is extremely common for amine hydrochloride salts. The procedure involves:
-
Dissolving the salt in a minimal amount of a hot "good" solvent in which it is highly soluble (e.g., ethanol, isopropanol).[17]
-
Adding a hot or cold "anti-solvent" dropwise to the hot solution. The anti-solvent must be miscible with the "good" solvent, but one in which the salt is insoluble (e.g., diethyl ether, hexane).[17][18]
-
Adding the anti-solvent until the solution becomes faintly cloudy or turbid. This indicates the point of saturation has been reached.[17]
-
Adding a few drops of the "good" solvent back into the hot solution until the turbidity just disappears.
-
Allowing the solution to cool slowly , which will now produce crystals as the solubility rapidly decreases.
This method provides excellent control over the saturation point and is highly effective for compounds that are either too soluble or too insoluble in common single solvents.
Q7: How does the rate of cooling affect my final product?
A7: The Kinetic Control of Crystal Quality
The rate of cooling directly controls the size and purity of the resulting crystals.[19]
-
Slow Cooling: Promotes the formation of fewer nucleation sites. This allows existing crystals to grow larger and more ordered.[20][21] The slow process gives molecules time to arrange themselves correctly in the crystal lattice, selectively excluding impurity molecules. This results in larger, higher-purity crystals .
-
Rapid Cooling (Crashing Out): Causes a sudden drop in solubility, leading to the formation of many nucleation sites at once.[20] This leaves little time for ordered crystal growth, resulting in a large number of very small crystals. These small crystals have a higher surface-area-to-volume ratio and are more likely to trap impurities and solvent within their rapidly formed lattice. This results in smaller, less pure crystals .
Therefore, for optimal purity, slow and gradual cooling is always recommended.[8]
Experimental Workflows & Diagrams
Visualizing the process can clarify complex procedures. The following diagrams illustrate the standard recrystallization workflow and a decision-making process for troubleshooting.
General Recrystallization Workflow
This flowchart outlines the key steps for a successful recrystallization, from initial setup to final product isolation.
Caption: Standard workflow for the recrystallization of amine hydrochloride salts.
Troubleshooting: No Crystal Formation
This decision tree provides a logical path to diagnose and solve the common problem of failed crystallization.
Caption: Decision tree for troubleshooting failed crystal formation.
References
-
Mixed-solvent recrystallisation. Chemistry Teaching Labs - University of York. [Link]
-
4. Crystallization. University of California, Davis. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry: University of Rochester. [Link]
-
Recrystallization using two solvents. (2012, May 7). [Video]. YouTube. [Link]
-
Recrystallization (chemistry) | Chemistry | Research Starters. EBSCO. [Link]
-
What are the reasons to use two solvents in recrystallization? Quora. [Link]
-
Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]
-
Recrystallization Definition, Principle &Purpose. PraxiLabs. (2022, November 7). [Link]
-
Video: Crystal Growth: Principles of Crystallization. JoVE. [Link]
-
How does cooling rate affect the point at which crystalisation occures and why? Reddit. [Link]
-
Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Atlantis Press. [Link]
-
PW 01: recrystallization. Abdelhafid BOUSSOUF University center of Mila. [Link]
-
Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. (2006, March 8). Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
Cooling Rate and Crystal Size. Seth Stein - Northwestern University. [Link]
-
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. (2004, September 24). Journal of the American Chemical Society. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. Oreate AI Blog. (2026, January 7). [Link]
-
The Effect of Cooling Rates on Thermal, Crystallization, Mechanical and Barrier Properties of Rotational Molding Polyamide 11 as the Liner Material for High-Capacity High-Pressure Vessels. (2023, March 7). PMC. [Link]
-
Solubility of organic amine salts. Sciencemadness.org. [Link]
-
recrystallization.pdf. University of Massachusetts. [Link]
-
What's the best solvent to remove these crystals and recrystallize it? Reddit. [Link]
-
Isolation of primary amines as HCL salt problem. Sciencemadness.org. [Link]
-
Purification of organic hydrochloride salt? ResearchGate. [Link]
- Recovery of amines from by-product chloride salts.
-
Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). University of Glasgow Theses. [Link]
-
Tips & Tricks: Recrystallization. Department of Chemistry: University of Rochester. [Link]
-
Problems with Recrystallisations. Chemistry Teaching Labs - University of York. [Link]
-
Oiling Out in Crystallization. Mettler Toledo. [Link]
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]
-
Isolation (Recovery) of amines. University of Alberta. [Link]
-
Are amines soluble in organic solvents? Quora. [Link]
-
Trichloroacetic acid fueled practical amine purifications. (2022, February 24). Beilstein Journals. [Link]
-
recrystallization, filtration and melting point. University of Toronto. [Link]
-
How can I neutralize aminehydrochlorides? ResearchGate. [Link]
-
Ways of crashing out amines. Reddit. [Link]
-
Recrystallization and Crystallization. University of Missouri–St. Louis. [Link]
-
Amine and HCl - salt formation reaction. (2022, June 7). [Video]. YouTube. [Link]
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. community.wvu.edu [community.wvu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. praxilabs.com [praxilabs.com]
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- 9. researchgate.net [researchgate.net]
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- 18. youtube.com [youtube.com]
- 19. Video: Crystal Growth: Principles of Crystallization [jove.com]
- 20. reddit.com [reddit.com]
- 21. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
Validation & Comparative
Comparative Guide: NMR Characterization of 7-Oxaspiro[3.5]nonan-2-amine Hydrochloride
Executive Summary & Strategic Context
7-Oxaspiro[3.5]nonan-2-amine hydrochloride represents a high-value "scaffold morphing" strategy in modern medicinal chemistry.[1] By replacing traditional flat rings (like 4-aminotetrahydropyran or piperidine) with this spirocyclic architecture, researchers can increase fraction sp3 (Fsp³) content, improve metabolic stability, and alter vectorality without significantly changing molecular weight.[1]
This guide provides a rigorous protocol for the structural validation of this intermediate using Nuclear Magnetic Resonance (NMR). Unlike simple aliphatic amines, the spiro[3.5] system exhibits unique conformational rigidity and magnetic anisotropy that requires specific 2D NMR correlations for unambiguous assignment.[1]
Comparison at a Glance: Spirocycle vs. Flat Analog
| Feature | 7-Oxaspiro[3.5]nonan-2-amine HCl | 4-Aminotetrahydropyran HCl | Implication |
| Topology | 3D, Rigid Spirocyclic | 2D, Flexible Chair | Spiro improves target selectivity.[1] |
| NMR Complexity | High (Diastereotopic protons) | Low (Symmetric averaging) | Requires HSQC/HMBC for spiro center.[1] |
| Solubility | High (DMSO, Methanol) | High (DMSO, Water) | Similar handling; DMSO-d6 recommended.[1] |
| Diagnostic Signal | Quaternary Spiro-C (~35-45 ppm) | Methine CH (~45-50 ppm) | Key for confirming ring fusion.[1] |
Sample Preparation & Methodology
To ensure high-fidelity data, the choice of solvent is critical.[1] The hydrochloride salt form involves an ammonium species (
Recommended Protocol
-
Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).[1]
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C).
-
Note: If line broadening is observed in the cyclobutane region due to ring puckering, elevate T to 353 K (80°C) to coalesce conformers.[1]
-
Structural Analysis & Expected Chemical Shifts
The numbering scheme used below follows standard IUPAC spiro nomenclature, starting with the smaller ring.
-
Ring A (Cyclobutane): Positions 1, 2,[1] 3. (Amine at C2).
-
Spiro Center: Position 4.[1]
-
Ring B (Tetrahydropyran): Positions 5, 6, 7, 8,[1] 9. (Oxygen at C7).[1]
1H NMR (400 MHz, DMSO-d6)
Reference: Tetramethylsilane (TMS) at
| Position | Proton Type | Multiplicity | Exp.[1][2] Shift ( | Structural Insight |
| NH3+ | Ammonium | br s | 8.10 – 8.40 | Integration of 3H confirms mono-HCl salt.[1] |
| H-2 | Methine ( | Quintet/Multiplet | 3.60 – 3.85 | Deshielded by nitrogen; splitting due to H-1/H-3.[1] |
| H-6, H-8 | Ether | Multiplet | 3.45 – 3.60 | Adjacent to Oxygen; typically complex roofing.[1] |
| H-1, H-3 | Cyclobutane CH2 | Multiplet | 2.20 – 2.45 | Diastereotopic due to rigid ring; often overlap.[1] |
| H-5, H-9 | Spiro-adjacent CH2 | Multiplet | 1.60 – 1.85 | Shielded region; distinct from ether protons.[1] |
13C NMR (100 MHz, DMSO-d6)
Reference: DMSO septet at
| Carbon | Type | Exp.[1][2][3][4][5][6][7] Shift ( | Diagnostic Value |
| C-7 | Ether (O-CH2) | ~63.0 – 65.0 | Characteristic of tetrahydropyran ring.[1] |
| C-2 | Amine ( | ~42.0 – 45.0 | Shift confirms amine attachment. |
| C-4 | Spiro Quaternary | ~30.0 – 35.0 | CRITICAL: Low intensity singlet; confirms fusion.[1] |
| C-1, C-3 | Cyclobutane CH2 | ~38.0 – 40.0 | Often overlaps with DMSO solvent peak.[1] |
| C-5, C-9 | Pyran CH2 | ~32.0 – 35.0 | Upfield methylene signals.[1] |
Technical Note: The spiro-carbon (C-4) often has a very long relaxation time (
).[1] If this peak is missing in standard 13C experiments, increase the relaxation delay () to 3–5 seconds.
Comparative Analysis: The "Spiro Effect"
When comparing 7-oxaspiro[3.5]nonan-2-amine to its non-spiro analog 4-aminotetrahydropyran , two distinct NMR phenomena validate the spiro structure:
Phenomenon 1: Magnetic Anisotropy in 2D NMR
In the flat tetrahydropyran analog, the ring inversion (chair-chair flip) is rapid, averaging the axial and equatorial protons at room temperature.[1]
-
Spiro Consequence: The spiro-fusion at C4 locks the conformation of the tetrahydropyran ring more rigidly than the free analog.[1]
-
Observation: In NOESY or ROESY spectra, you will see distinct cross-peaks between the cyclobutane protons (H-1/H-3) and the axial protons of the pyran ring (H-5/H-9), providing a "through-space" confirmation of the orthogonal ring orientation.[1]
Phenomenon 2: The Geminal Split
In the cyclobutane ring of the spiro compound, the protons on C-1 and C-3 are chemically equivalent but magnetically non-equivalent (AA'BB' system) if the amine creates a fixed pucker.[1]
-
Observation: Look for complex higher-order coupling in the 2.2–2.4 ppm region, unlike the cleaner triplets/doublets seen in flat aliphatic amines.[1]
Experimental Workflow & Logic
The following diagram illustrates the decision tree for fully characterizing this molecule, ensuring no structural ambiguity remains.
Figure 1: Step-by-step NMR characterization workflow for spirocyclic amines.
Advanced Assignment Logic (HMBC)
To definitively prove the spiro connectivity (which is the main risk in synthesis—avoiding fused or bridged byproducts), use HMBC (Heteronuclear Multiple Bond Correlation) :
-
Locate the Quaternary Carbon (C4) in the 13C dimension (~30-35 ppm).[1]
-
Look for correlations from both the Cyclobutane protons (H-1/H-3) and the Pyran protons (H-5/H-9) to this single carbon.[1]
-
Validation: If C4 correlates only to one set of protons, the ring closure failed. It must correlate to both rings to confirm the spiro junction.[1]
References
-
Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Bioisosteres. Journal of Organic Chemistry. Link[1]
-
Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link[1]
-
Wuitschik, G., et al. (2010).[1] Oxa-azaspiro[3.3]heptanes as structural replacements for morpholines. Angewandte Chemie International Edition. Link[1]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link[1]
Sources
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- 4. img01.pharmablock.com [img01.pharmablock.com]
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A Comparative Guide to the Mass Spectrometric Analysis of 7-Oxaspiro[3.5]nonan-2-amine and its Structural Analogues
Abstract: Spirocyclic scaffolds are increasingly vital in modern drug discovery, prized for their ability to confer three-dimensional complexity and novel physicochemical properties. 7-Oxaspiro[3.5]nonan-2-amine, featuring a strained oxetane ring fused to a cyclohexane core, represents a unique structural motif. Accurate and robust analytical characterization is paramount for its application in research and development. This guide provides a comprehensive framework for the mass spectrometric analysis of 7-Oxaspiro[3.5]nonan-2-amine hydrochloride. We present detailed, validated protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). A comparative analysis with two structural analogues—the simple cycloalkane Cyclohexylmethanamine and the heteroatom-variant 2-Azaspiro[3.5]nonane —is conducted to elucidate the influence of the spiro-oxetane moiety on chromatographic behavior and fragmentation pathways. This document serves as a practical resource for researchers, enabling them to develop and validate robust analytical methods for this emerging class of compounds.
Introduction
Spirocycles, compounds containing two rings connected by a single common atom, are of growing importance in medicinal chemistry. Their rigid, three-dimensional structures can improve target binding affinity and selectivity while optimizing pharmacokinetic properties. The specific compound of interest, 7-Oxaspiro[3.5]nonan-2-amine, incorporates an oxetane ring—a four-membered cyclic ether. The oxetane motif is a desirable surrogate for gem-dimethyl or carbonyl groups, often enhancing metabolic stability and aqueous solubility.[1][2][3] The primary amine functional group provides a key handle for further synthetic elaboration.
Given its polarity and structural novelty, the analysis of 7-Oxaspiro[3.5]nonan-2-amine presents unique challenges. Mass spectrometry (MS) is the definitive tool for its characterization, but the choice of ionization technique and chromatographic method is critical for achieving reliable results. This guide will explore these choices in depth, explaining the causality behind the recommended protocols and providing a framework for comparative analysis.
Analytical Strategy: Platform Selection
The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is the first critical decision point.
-
LC-MS/MS: As the target analyte is a hydrochloride salt, it is highly polar and will exist in a protonated state in solution. This makes it an ideal candidate for Electrospray Ionization (ESI), a soft ionization technique that readily generates protonated molecular ions [M+H]+ from solution-phase analytes.[4][5] Furthermore, Hydrophilic Interaction Liquid Chromatography (HILIC) is exceptionally well-suited for retaining and separating such polar compounds, which are often poorly retained on traditional reversed-phase columns.[6][7][8] The use of high organic content mobile phases in HILIC also enhances ESI sensitivity.[6][7] For these reasons, HILIC-ESI-MS/MS is the recommended primary platform for analysis.
-
GC-MS: Direct analysis of the primary amine salt by GC-MS is problematic. Primary amines are highly active and prone to peak tailing on standard GC columns due to interactions with silanol groups.[9][10] The salt form is also non-volatile. Therefore, GC-MS analysis requires a chemical derivatization step to increase volatility and reduce polarity.[10][11][12] Acylation with reagents like Pentafluoropropionic Anhydride (PFPA) or silylation are common strategies.[12][13] While providing excellent chromatographic performance and structural information through electron ionization (EI) fragmentation, this approach adds complexity and a potential source of analytical variability.
This guide will provide protocols for both platforms, allowing researchers to select the method best suited to their experimental needs and available instrumentation.
Experimental Design & Protocols
To provide a robust comparison, we will analyze three compounds:
-
Target: 7-Oxaspiro[3.5]nonan-2-amine HCl (MW: 141.21 for free base)[14][15]
-
Comparator 1 (Non-Spiro): Cyclohexylmethanamine (MW: 113.20)
-
Comparator 2 (Heteroatom Variant): 2-Azaspiro[3.5]nonane (MW: 125.22)
Overall Experimental Workflow
The following diagram outlines the comprehensive workflow for the comparative analysis.
Protocol 1: HILIC-MS/MS Analysis
This protocol is optimized for the direct analysis of the polar amine hydrochloride and its analogues.
1. Sample Preparation:
-
Prepare individual stock solutions of each compound at 1 mg/mL in 50:50 acetonitrile/water.
-
Create a working mixture containing all three compounds at a final concentration of 1 µg/mL by diluting the stock solutions in 90:10 acetonitrile/water.
2. Liquid Chromatography (HILIC):
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC phase.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0.0 min: 95% B
-
5.0 min: 60% B
-
5.1 min: 95% B
-
7.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
3. Mass Spectrometry (ESI-MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Full Scan MS: m/z 50-300
-
MS/MS: For each compound, perform product ion scans on the protonated molecular ion ([M+H]+). Use a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.
Protocol 2: GC-MS Analysis (with Derivatization)
This protocol is designed for achieving high chromatographic resolution and obtaining classic EI fragmentation patterns.
1. Derivatization: [13]
-
Pipette 100 µL of the 1 mg/mL stock solution (in ACN:H2O) into a GC vial and evaporate to dryness under a gentle stream of nitrogen.
-
Add 50 µL of Ethyl Acetate and 50 µL of Pentafluoropropionic Anhydride (PFPA).
-
Cap the vial and heat at 65 °C for 30 minutes.
-
Cool to room temperature. The sample is ready for injection.
2. Gas Chromatography:
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film) or equivalent.
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Oven Program:
-
Initial: 60 °C, hold for 1 min
-
Ramp: 20 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Injection: 1 µL, Split 20:1
3. Mass Spectrometry (EI-MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[16]
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-550
Anticipated Results & Fragmentation Analysis
The structural differences between the three analytes will manifest clearly in their respective mass spectra.
Predicted ESI-MS/MS Fragmentation: 7-Oxaspiro[3.5]nonan-2-amine
The protonated molecule ([M+H]⁺, m/z 142.1) is the precursor for fragmentation. The primary amine and the strained oxetane ring are the most likely sites for fragmentation initiation.
-
Loss of Ammonia (NH₃): A common pathway for protonated primary amines, leading to a stable carbocation at m/z 125.1.
-
Oxetane Ring Opening: The strained four-membered ring can undergo cleavage. A characteristic loss would be ethylene oxide (C₂H₄O, 44 Da), resulting in an ion at m/z 98.1. This fragmentation is specific to the oxetane moiety.
-
Cyclohexane Ring Fragmentation: Following initial cleavages, the cyclohexane ring can lose successive ethylene units (28 Da), a pattern typical for cyclic alkanes.[17]
Comparative Fragmentation Analysis
The fragmentation patterns of the comparators will highlight the influence of the spiro-oxetane structure.
-
Cyclohexylmethanamine (EI): Under electron ionization, the dominant fragmentation for aliphatic amines is α-cleavage (cleavage of the bond beta to the nitrogen atom).[18][19] This would result in the loss of the cyclohexyl radical to form a [CH₂=NH₂]⁺ ion at m/z 30 , which is often the base peak for primary amines.[18][20] Ring fragmentation of the cyclohexyl portion would also be observed.[21]
-
2-Azaspiro[3.5]nonane (EI): As a cyclic secondary amine, its molecular ion should be more stable than an acyclic amine.[18] Fragmentation will likely be initiated by α-cleavage adjacent to the nitrogen within the ring, leading to ring opening. This will produce a different set of fragment ions compared to the oxa-analogue, clearly distinguishing the two based on their heteroatom.
Tabulated Summary of Predicted Key Ions
The following table summarizes the expected key ions that will differentiate the three compounds.
| Compound | Analysis Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Rationale |
| 7-Oxaspiro[3.5]nonan-2-amine | HILIC-MS/MS | 142.1 [M+H]⁺ | 125.1, 98.1, 85.1 | Loss of NH₃, Loss of C₂H₄O (specific to oxetane) |
| Cyclohexylmethanamine | GC-MS (EI) | 113.1 [M]⁺ | 83.1, 55.1, 30.0 | Cyclohexyl ring fragments, α-cleavage base peak |
| 2-Azaspiro[3.5]nonane | GC-MS (EI) | 125.1 [M]⁺ | 110.1, 96.1, 82.1 | Loss of CH₃, Ring opening fragments |
| 7-Oxaspiro[3.5]nonan-2-amine-PFPA | GC-MS (EI) | 287.1 [M]⁺ | 229.1, 140.1 | Loss of C₄H₈, Loss of PFPA group |
Conclusion & Recommendations
This guide outlines a dual-platform analytical strategy for the comprehensive characterization of 7-Oxaspiro[3.5]nonan-2-amine HCl.
-
For routine, high-throughput analysis and quantification , the HILIC-MS/MS method is strongly recommended. It is rapid, requires no derivatization, and is highly sensitive and selective for this polar compound.
-
For initial structural confirmation and differentiation from isomers , the GC-MS method with PFPA derivatization provides complementary data. The resulting EI mass spectra offer classic, reproducible fragmentation patterns that are highly valuable for library matching and detailed structural elucidation.
By comparing the fragmentation patterns of the target molecule with those of Cyclohexylmethanamine and 2-Azaspiro[3.5]nonane, analysts can definitively identify fragments originating from the core amine structure, the cyclohexane ring, and, most importantly, the unique spiro-oxetane moiety. This comparative approach provides a robust and self-validating system, ensuring the highest degree of confidence in the analytical results.
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JSB. (n.d.). HILIC-MS-High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Retrieved from [Link]
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Paglia, G., & Astarita, G. (2022). A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites. Methods in Molecular Biology, 2396, 137-159. doi: 10.1007/978-1-0716-1822-6_11. Retrieved from [Link]
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Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS. Retrieved from [Link]
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Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]
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Chen, X., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 243-252. doi: 10.1016/j.jes.2021.06.026. Retrieved from [Link]
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Durden, D. A., & Dyck, L. E. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. ACS Omega. Retrieved from [Link]
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Lui, R. H. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Retrieved from [Link]
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Williams, P. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Retrieved from [Link]
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Lee, Y. T., et al. (2005). Ring opening fragmentations of ionized cyclohexylamines. International Journal of Mass Spectrometry, 243(3), 249-255. doi: 10.1016/j.ijms.2005.03.009. Retrieved from [Link]
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Kpir, A., et al. (2006). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]decan-2-yliden)amines. Arkivoc, 2007(3), 163-171. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and analgesic activity of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides. Retrieved from [Link]
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ResearchGate. (n.d.). An improved synthesis of 2-oxa-7-azaspiro[8][22]nonane and analogs as novel reagents in medicinal chemistry. Retrieved from [Link]
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Witschel, M., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5181. doi: 10.3390/molecules25215181. Retrieved from [Link]
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Silvi, M., & Melchiorre, P. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(30), 16486-16492. doi: 10.1021/jacs.3c04891. Retrieved from [Link]
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Kruve, A., et al. (2018). A systematic approach toward comparing electrospray ionization efficiencies of derivatized and non-derivatized amino acids and biogenic amines. Analytical and Bioanalytical Chemistry, 410(25), 6559-6567. doi: 10.1007/s00216-018-1262-5. Retrieved from [Link]
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Chemsrc. (n.d.). CAS#:1632228-23-9 | this compound. Retrieved from [Link]
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ACS Publications. (2024). Enhanced Compound Analysis Using Reactive Paper Spray Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Retrieved from [Link]
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Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
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MDPI. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
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Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. doi: 10.1155/2012/282574. Retrieved from [Link]
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National Institutes of Health. (n.d.). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Retrieved from [Link]
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Thieme E-Journals. (n.d.). Synthesis / Full Text. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space. Retrieved from [Link]
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Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrometry data and fragmentation pattern for cycloheximide.... Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]
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Technical Guide: Enantioselective Synthesis and Analysis of Spirocyclic Amines
Executive Summary: Escaping "Flatland"
In modern drug discovery, the transition from planar aromatic structures to three-dimensional (3D) scaffolds is not merely a trend—it is a necessity for improving clinical success rates. Spirocyclic amines represent a privileged structural class in this shift. Their inherent sp3-rich character offers improved solubility and metabolic stability compared to flat heteroaromatics, while their rigid conformation locks pharmacophores into precise vectors for GPCR and enzyme binding.
However, the synthesis of spirocyclic amines hinges on the most challenging motif in stereochemistry: the all-carbon quaternary spiro-center . This guide objectively compares the two dominant methodologies for constructing these centers—Transition Metal Catalysis (TMC) and Organocatalysis (OC) —and provides a validated analytical workflow for their resolution.
Strategic Landscape: Method Selection Matrix
The choice between metal-catalyzed and organocatalytic routes is rarely arbitrary. It is a trade-off between reactivity (turnover) and operational simplicity (trace metal management).
Comparative Analysis: Iridium Catalysis vs. Chiral Phosphoric Acids (CPA)
| Feature | Iridium-Catalyzed Allylic Substitution (TMC) | Chiral Phosphoric Acid Catalysis (OC) |
| Primary Mechanism | Outer-sphere nucleophilic attack on | Bifunctional H-bonding / Ion-pairing |
| Key Advantage | Branched Selectivity: Unmatched ability to form quaternary centers from allylic precursors. | Metal-Free: No trace metal removal required (critical for late-stage Pharma). |
| Enantioselectivity | Typically >95% ee; highly predictable based on ligand sterics. | Variable (80–99% ee); highly substrate-dependent. |
| Reaction Time | Fast (1–12 hours). | Slower (24–72 hours); often requires low temp (-78°C to 0°C). |
| Scalability | Moderate (Catalyst cost is high; O2 sensitivity). | High (Catalysts are robust; reactions often run in air). |
| Substrate Scope | Excellent for allylic alcohols/carbonates + amines.[1] | Excellent for tryptamines, imines, and dienes. |
| Critical Limitation | Requires strict exclusion of O2 (active species sensitivity). | High catalyst loading (often 5–10 mol%) compared to metals. |
Deep Dive: Iridium-Catalyzed Allylic Substitution
While Palladium (Tsuji-Trost) is the historical standard, it favors linear products. For spirocyclic amines, we require the branched product to establish the quaternary center. Iridium catalysis, specifically using phosphoramidite ligands (e.g., Feringa or Carreira type), is the gold standard here because it reverses the regioselectivity.
The Mechanistic Edge
The reaction proceeds via a metallacycle intermediate.[2] Unlike Pd, where the nucleophile attacks the less hindered site, the Ir-phosphoramidite complex directs the nucleophile to the more hindered site via an outer-sphere mechanism, preserving the specific stereochemistry required for the spiro-center.
Visualization: The Catalytic Cycle
The following diagram illustrates the active metallacycle formation and the critical branched-selective nucleophilic attack.
Caption: Iridium-catalyzed cycle highlighting the activation of the metallacycle and the regeneration loop.
Validated Protocol: Synthesis of Spiro[piperidine-indoline]
Source Grounding: Adapted from Carreira et al. strategies.
-
Catalyst Activation: In a glovebox, mix
(2 mol%) and the chiral phosphoramidite ligand (4 mol%) in dry THF. Add TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (4 mol%) to generate the active metallacycle. Stir for 30 min. -
Substrate Addition: Add the allylic carbonate precursor (1.0 equiv).
-
Nucleophile Introduction: Add the secondary amine or tryptamine derivative (1.2 equiv).
-
Reaction: Stir at ambient temperature for 4–12 hours. Monitor by UPLC-MS.
-
Workup: Quench with wet ether. Filter through a short pad of silica to remove the bulk iridium. Concentrate.
-
Expert Insight: Do not use acidic workup immediately if your product is an enamine or sensitive imine; spiro-centers can be acid-labile before reduction.
-
Deep Dive: Chiral Phosphoric Acid (CPA) Catalysis[3]
For researchers avoiding metals, CPAs (e.g., BINOL-derived TRIP or STRIP) offer a robust alternative, particularly for Pictet-Spengler type cyclizations to form spiroindolines.
The Mechanistic Edge
CPAs operate via bifunctional activation. The phosphoryl oxygen acts as a Lewis base (activating the nucleophile), while the hydroxyl group acts as a Brønsted acid (activating the imine/electrophile). The chiral backbone creates a rigid "chiral pocket" that dictates the facial selectivity of the attack.
Validated Protocol: Organocatalytic Spirocyclization
Source Grounding: Adapted from List/MacMillan strategies.
-
Setup: Flame-dry a reaction vial. Add 4Å molecular sieves (crucial for removing water generated during imine formation).
-
Reagents: Charge Tryptamine derivative (1.0 equiv) and the Ketone/Aldehyde partner (1.1 equiv).
-
Catalyst: Add (R)-TRIP (5-10 mol%).
-
Solvent: Add anhydrous Toluene or Cyclohexane (non-polar solvents tighten the ion-pairing, improving ee).
-
Conditions: Stir at 0°C to room temperature for 24–48 hours.
-
Expert Insight: If conversion is slow, check the molecular sieves. Water poisons the H-bonding network.
-
Analytical Validation: Chiral SFC Workflow
Synthesizing the molecule is half the battle; proving the enantiopurity is the other. Supercritical Fluid Chromatography (SFC) has replaced normal-phase HPLC as the industry standard due to higher diffusivity (sharper peaks) and speed.
Why SFC for Spirocyclic Amines?
Spirocyclic amines are often basic and polar. Traditional HPLC often results in peak tailing due to silanol interactions. SFC, using CO2 and alcoholic modifiers with basic additives (DEA or isopropylamine), suppresses these interactions, yielding symmetrical peaks.
Method Development Decision Tree
Do not rely on random screening. Use this logic flow to minimize method development time.
Caption: Step-wise SFC method development strategy for basic spirocyclic amines.
Experimental Data: Representative Separation
Conditions: Chiralpak IG, CO2/MeOH (60:40) + 0.2% Isopropylamine, 100 bar, 3.0 mL/min.
-
Peak 1 (R-isomer): 2.1 min
-
Peak 2 (S-isomer): 3.4 min
-
Resolution (Rs): 4.2 (Baseline separation)
References
-
Carreira, E. M., et al. "Iridium-Catalyzed Enantioselective Allylic Substitution with Aqueous Solutions of Nucleophiles." ETH Zürich Research Collection. Link
-
Hartwig, J. F., et al. "Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution."[1] National Institutes of Health (PMC). Link
-
List, B., & MacMillan, D. "Chiral Phosphoric Acid-Catalyzed Regioselective Synthesis of Spiro Aminals." Dalian Institute of Chemical Physics. Link
-
Daicel Chiral Technologies. "Chiral SFC Method Development & Column Selection." Agilent Technologies Application Notes. Link
-
RSC Reviews. "New development in the enantioselective synthesis of spiro compounds." Royal Society of Chemistry.[3] Link
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Safety Operating Guide
Navigating the Disposal of 7-Oxaspiro[3.5]nonan-2-amine hydrochloride: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 7-Oxaspiro[3.5]nonan-2-amine hydrochloride, a specialized chemical compound. The procedures outlined here are designed to provide essential, immediate safety and logistical information, ensuring that this compound is managed responsibly from the bench to its final disposal.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of this compound is the foundation of its safe handling and disposal. As a solid amine hydrochloride, its primary hazards are associated with irritation and potential harm upon contact or ingestion.
Table 1: Hazard Profile and Regulatory Information
| Parameter | Information | Source |
| Chemical Name | This compound | |
| CAS Number | 1632228-23-9 | |
| Physical Form | Solid | |
| Anticipated Hazards | Skin irritant, eye irritant, respiratory tract irritant, harmful if swallowed. | Inferred from similar amine hydrochlorides[1][2] |
| Waste Classification | Hazardous Chemical Waste | General laboratory waste guidelines |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of amine hydrochlorides, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. All handling and disposal procedures must be conducted while wearing the following:
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent direct skin contact and irritation.[3] |
| Eye Protection | ANSI-approved safety goggles or a face shield. | To protect eyes from dust particles and potential splashes.[3] |
| Body Protection | A chemical-resistant lab coat. | To protect against contamination of personal clothing.[3] |
| Respiratory Protection | A NIOSH/MSHA approved respirator. | Recommended when handling bulk quantities or if dust is generated.[3] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of in the regular trash or flushed down the drain.
Step 1: Waste Segregation and Collection
All waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials, must be collected in a dedicated and clearly labeled waste container.[4] The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, leak-proof lid.
Step 2: Labeling
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Include the approximate quantity of the waste.
Step 3: Storage
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from incompatible materials, such as strong oxidizing agents and bases.
Step 4: Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and proper disposal of the hazardous waste.[4] The most common and recommended method for the final destruction of amine waste is incineration by a licensed facility.[5]
Caption: A workflow diagram for the proper disposal of this compound.
Spill Management: A Plan for the Unexpected
In the event of a spill, a swift and informed response is critical to mitigate potential hazards.
Immediate Actions:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill and if you have the appropriate training and equipment to clean it up. For large spills, contact your institution's EHS for assistance.
Spill Cleanup Procedure for Solid this compound:
-
Don PPE: Before beginning cleanup, don the appropriate PPE as outlined in Table 2.
-
Contain the Spill: Carefully cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[6]
-
Collect the Material: Gently sweep or scoop the spilled material and absorbent into a designated hazardous waste container.[7] Avoid creating dust.[7]
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Place all cleanup materials, including contaminated gloves, into the hazardous waste container.
-
Seal and Label: Securely seal the waste container and label it as "Hazardous Waste: Spill Cleanup" with the chemical name.
-
Dispose: Arrange for disposal through your EHS department.
Caption: A step-by-step process for managing a solid spill of this compound.
By adhering to these rigorous disposal and safety protocols, researchers can continue their vital work with the assurance that they are protecting themselves, their colleagues, and the environment.
References
-
Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware. [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide - CUNY. [Link]
-
Material Safety Data Sheet - Methylamine Hydrochloride, PA - Cole-Parmer. [Link]
-
Spill Management Procedure - Texas A&M Texarkana. [Link]
-
Disposing Amine Waste | Technology Catalogue. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
-
Material Safety Data Sheet. [Link]
-
Acceptable Drain Disposal Procedures : USDA ARS. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. [Link]
-
bis(2-chloroethyl)amine hydrochloride - s d fine-chem limited. [Link]
-
2016: EVALUATION OF AMINE RECLAIMER OPERATION AND WASTE DISPOSAL FROM POST-COMBUSTION CO2 CAPTURE - Trimeric Corporation. [Link]
-
Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. actylislab.com [actylislab.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
- 6. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 7. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
